molecular formula C13H13FN3O4P B609780 Osilodrostat Phosphate CAS No. 1315449-72-9

Osilodrostat Phosphate

Cat. No.: B609780
CAS No.: 1315449-72-9
M. Wt: 325.23 g/mol
InChI Key: FMCPYRDGUZBOJZ-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OSILODROSTAT PHOSPHATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2020 and is indicated for cushing syndrome and pituitary-dependent cushing's disease.
See also: Osilodrostat (has active moiety).

Properties

IUPAC Name

4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3.H3O4P/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13;1-5(2,3)4/h1,3,5,7-8,13H,2,4H2;(H3,1,2,3,4)/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCPYRDGUZBOJZ-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CN=CN2[C@H]1C3=C(C=C(C=C3)C#N)F.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027857
Record name Osilodrostat phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315449-72-9
Record name Osilodrostat phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1315449729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osilodrostat phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(5R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OSILODROSTAT PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6581YAW9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Osilodrostat Phosphate: A Deep Dive into its Molecular Structure, Activity, and Clinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Osilodrostat Phosphate, a potent inhibitor of cortisol synthesis. It delves into its molecular characteristics, mechanism of action, in vitro and in vivo activity, and the methodologies of pivotal clinical trials that have established its efficacy in the treatment of Cushing's disease.

Molecular Structure and Properties

This compound is the phosphate salt of Osilodrostat. The active moiety, Osilodrostat, is a non-steroidal molecule with the chemical name 4-[(5R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile.[1][2] The phosphate salt enhances the aqueous solubility of the compound.[3]

Table 1: Molecular Properties of Osilodrostat and this compound

PropertyOsilodrostatThis compound
Chemical Formula C₁₃H₁₀FN₃C₁₃H₁₃FN₃O₄P
Molecular Weight 227.24 g/mol [4]325.23 g/mol [5]
IUPAC Name 4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile[6]4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile;phosphoric acid[5]
CAS Number 928134-65-0[6]1315449-72-9[5]
Appearance -White to practically white powder[3]

Mechanism of Action: Potent Inhibition of Steroidogenesis

Osilodrostat is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step in cortisol biosynthesis in the adrenal gland.[7][8] By blocking this enzyme, Osilodrostat directly reduces the production of cortisol.[7] It also exhibits inhibitory effects on aldosterone synthase (CYP11B2).[9]

The inhibition of CYP11B1 leads to an accumulation of cortisol precursors, such as 11-deoxycortisol, and a subsequent increase in adrenocorticotropic hormone (ACTH) levels due to the feedback mechanism on the hypothalamic-pituitary-adrenal (HPA) axis.[7]

cluster_pathway Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Hydroxyprogesterone 17-OH Progesterone Pregnenolone->Hydroxyprogesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol CYP21A2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 Osilodrostat Osilodrostat Deoxycortisol -> Cortisol Deoxycortisol -> Cortisol Osilodrostat->Deoxycortisol -> Cortisol Inhibits Corticosterone -> Aldosterone Corticosterone -> Aldosterone Osilodrostat->Corticosterone -> Aldosterone Inhibits cluster_workflow In Vitro Steroidogenesis Assay Workflow A Culture HAC15 cells B Incubate with varying concentrations of Osilodrostat (0.01 to 10 µM) A->B C Collect cell culture supernatant B->C D Measure steroid profiles using LC-MS/MS C->D E Calculate IC50 values D->E cluster_linc4 LINC 4 Trial Design Screening Screening of Patients with Cushing's Disease (mUFC ≥ 1.3x ULN) Randomization Randomization (2:1) Screening->Randomization DoubleBlind 12-Week Double-Blind Period (Osilodrostat vs. Placebo) Randomization->DoubleBlind OpenLabel 36-Week Open-Label Period (All patients on Osilodrostat) DoubleBlind->OpenLabel Extension Optional Extension Period OpenLabel->Extension cluster_pk_workflow Phase 1 PK Study Workflow A Screening and Enrollment of Healthy Volunteers B Administer single 30 mg oral dose of Osilodrostat A->B C Serial blood sampling over 96 hours B->C D Analyze plasma concentrations of Osilodrostat C->D E Determine pharmacokinetic parameters (Tmax, t1/2, Vd, etc.) D->E

References

In Vitro Characterization of Osilodrostat Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osilodrostat (LCI699), the active moiety of Osilodrostat Phosphate (Isturisa®), is a potent, orally bioavailable steroidogenesis inhibitor approved for the treatment of Cushing's disease.[1][2][3] Its primary mechanism of action is the inhibition of 11β-hydroxylase (CYP11B1), the terminal enzyme in the cortisol biosynthesis pathway.[1][2][3][4][5] This technical guide provides an in-depth overview of the in vitro characterization of Osilodrostat, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and relevant experimental workflows.

Mechanism of Action

Osilodrostat is a competitive inhibitor of CYP11B1, the enzyme responsible for the conversion of 11-deoxycortisol to cortisol.[4][5] By blocking this final step, Osilodrostat effectively reduces cortisol production.[4][5] Additionally, Osilodrostat inhibits aldosterone synthase (CYP11B2), the enzyme that converts corticosterone to aldosterone, though its affinity for CYP11B1 is a key aspect of its therapeutic effect in Cushing's disease.[4][6][7] The inhibition of these enzymes leads to an accumulation of precursor steroids, such as 11-deoxycortisol and 11-deoxycorticosterone.[1][8][9] In some in vitro systems, at higher concentrations, Osilodrostat has also been observed to have a modest inhibitory effect on CYP17A1 activity.[7][8]

Quantitative In Vitro Data

The inhibitory potency of Osilodrostat has been quantified in various in vitro systems, including recombinant human enzymes and human adrenocortical cell lines. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values.

Table 1: Inhibitory Potency of Osilodrostat against Recombinant Human Steroidogenic Enzymes

EnzymeSubstrateParameterValue (nM)Reference
CYP11B1 (11β-hydroxylase)11-deoxycortisolIC502.5 - 35[10][11]
Ki2.4[10]
CYP11B2 (Aldosterone Synthase)CorticosteroneIC500.28 - 0.7[10][11][12]
Ki1.4[10]

Table 2: Inhibitory Potency of Osilodrostat on Cortisol and Aldosterone Production in Cell-Based Assays

Cell LineConditionAnalyteIC50 (µM)Reference
HAC15BasalCortisol0.035[8][13]
HAC15ACTH-stimulatedCortisol0.0605[10]
H295R-Cortisol0.0084[12]
H295RAngiotensin II-stimulatedAldosterone0.0354[10]
Primary Human Adrenocortical CellsBasalCortisol0.0347[10]

Table 3: Comparative Inhibitory Potency of Steroidogenesis Inhibitors on Cortisol Production in HAC15 Cells (Basal Conditions)

CompoundIC50 (µM)Reference
Osilodrostat 0.035 [8][13]
Metyrapone0.068[8][13]
Ketoconazole0.621[8][13]

Experimental Protocols

Recombinant Enzyme Inhibition Assay (CYP11B1 and CYP11B2)

This protocol describes the determination of the inhibitory activity of Osilodrostat on recombinant human CYP11B1 and CYP11B2.

Materials:

  • Recombinant human CYP11B1 or CYP11B2 expressed in a suitable system (e.g., V79MZ cells).

  • Substrate: [³H]-labeled 11-deoxycorticosterone for CYP11B1 and [³H]-labeled corticosterone for CYP11B2.

  • Osilodrostat.

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Scintillation cocktail.

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of Osilodrostat in the assay buffer.

  • In a microplate, add the recombinant enzyme preparation.

  • Add the Osilodrostat dilutions to the wells.

  • Initiate the reaction by adding the radiolabeled substrate.

  • Incubate the plate at 37°C for a specified time.

  • Stop the reaction (e.g., by adding a strong acid).

  • Extract the product and remaining substrate using an organic solvent.

  • Separate the product from the substrate using thin-layer chromatography (TLC).

  • Quantify the amount of radiolabeled product by scintillation counting.

  • Calculate the percent inhibition for each Osilodrostat concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based Steroidogenesis Assay (HAC15 or H295R cells)

This protocol outlines the procedure for assessing the effect of Osilodrostat on steroid hormone production in human adrenocortical carcinoma cell lines.

Materials:

  • HAC15 or H295R cells.

  • Cell culture medium (e.g., DMEM/F12 supplemented with serum and ITS+ Premix).

  • Osilodrostat.

  • Stimulating agents (optional, e.g., ACTH for HAC15, Angiotensin II or Forskolin for H295R).

  • Assay medium (serum-free or low-serum).

  • Multi-well cell culture plates.

  • LC-MS/MS system or ELISA kits for steroid quantification.

Procedure:

  • Seed HAC15 or H295R cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

  • Replace the growth medium with assay medium containing serial dilutions of Osilodrostat.

  • If applicable, add the stimulating agent to the appropriate wells.

  • Incubate the cells for a defined period (e.g., 24-48 hours) at 37°C in a CO₂ incubator.

  • Collect the cell culture supernatant.

  • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess cytotoxicity of the compound.

  • Analyze the steroid profile (cortisol, aldosterone, precursors) in the supernatant using LC-MS/MS or quantify specific steroids using ELISA.

  • Normalize steroid levels to cell viability or total protein content.

  • Calculate the percent inhibition of steroid production at each Osilodrostat concentration and determine the IC50 values.

Steroid Profiling by LC-MS/MS

This protocol provides a general workflow for the simultaneous quantification of multiple steroids in cell culture supernatants.

Materials:

  • Cell culture supernatant samples.

  • Internal standards (deuterated steroids).

  • Acetonitrile for protein precipitation.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with an appropriate column (e.g., C18).

  • Mobile phases (e.g., water with formic acid and methanol with formic acid).

Procedure:

  • Sample Preparation:

    • To a defined volume of cell culture supernatant, add a mixture of deuterated internal standards.

    • Precipitate proteins by adding cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the clear supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the steroids using a suitable gradient elution program.

    • Detect and quantify the steroids using multiple reaction monitoring (MRM) in positive ion mode. Each steroid will have a specific precursor ion and product ion transition.

  • Data Analysis:

    • Generate a calibration curve for each steroid using standards of known concentrations.

    • Calculate the concentration of each steroid in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizations

Steroidogenesis_Pathway_Inhibition cluster_pathway Simplified Steroidogenesis Pathway cluster_inhibition Osilodrostat Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Hydroxyprogesterone 17α-Hydroxyprogesterone Pregnenolone->Hydroxyprogesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1/B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 (Aldosterone Synthase) Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol CYP21A2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 (11β-hydroxylase) Osilodrostat Osilodrostat Inhibition1 Inhibition Osilodrostat->Inhibition1 Inhibition2 Inhibition Osilodrostat->Inhibition2

Caption: Mechanism of action of Osilodrostat in the steroidogenesis pathway.

Experimental_Workflow cluster_cell_culture Cell-Based Assay cluster_analysis Analysis cluster_data Data Interpretation A Seed Adrenocortical Cells (e.g., HAC15, H295R) B Treat with Osilodrostat (Dose-Response) A->B C Incubate (24-48h) B->C D Collect Supernatant C->D H Cell Viability Assay C->H E Steroid Extraction & Protein Precipitation D->E F LC-MS/MS Analysis E->F G Quantify Steroids (Cortisol, Aldosterone, Precursors) F->G I Calculate IC50 Values G->I H->I J Assess Specificity and Potency I->J

Caption: General workflow for in vitro characterization of Osilodrostat.

References

Osilodrostat Phosphate: An In-depth Technical Guide to Effects on Non-Adrenal Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osilodrostat is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal glands.[1] While its primary therapeutic action is centered on the adrenal cortex for the management of Cushing's disease, nonclinical studies and clinical observations have revealed a range of effects on non-adrenal tissues. This technical guide provides a comprehensive overview of these effects, detailing the underlying mechanisms, summarizing quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to generate this knowledge. The information presented is intended to support further research and inform drug development strategies involving osilodrostat and related steroidogenesis inhibitors.

Mechanism of Action and Off-Target Profile

Osilodrostat's primary mechanism of action is the potent and reversible inhibition of CYP11B1.[2] It also inhibits aldosterone synthase (CYP11B2), albeit to a lesser extent.[1] The inhibition of these key enzymes in the adrenal steroidogenesis pathway leads to a reduction in cortisol and aldosterone production. This targeted action results in an accumulation of precursor steroids, which can indirectly affect various non-adrenal tissues.

Beyond its primary targets, osilodrostat has been shown to interact with other enzymes, particularly at higher concentrations. This off-target activity is crucial for understanding its broader physiological effects.

Adrenal Steroidogenesis Pathway and Osilodrostat's Primary Impact

The following diagram illustrates the adrenal steroidogenesis pathway and the primary sites of osilodrostat inhibition. The blockade of CYP11B1 and CYP11B2 leads to a downstream decrease in cortisol and aldosterone and an upstream accumulation of precursors like 11-deoxycortisol and 11-deoxycorticosterone.

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD DHEA DHEA Pregnenolone->DHEA CYP17A1 DOC 11-Deoxycorticosterone Progesterone->DOC CYP21A2 Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol CYP17A1, CYP21A2 Corticosterone Corticosterone DOC->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 CYP11A1 CYP11A1 HSD3B2 3β-HSD CYP21A2 CYP21A2 CYP11B2 CYP11B2 (Aldosterone Synthase) CYP17A1_1 CYP17A1 CYP17A1_2 CYP17A1 HSD17B 17β-HSD CYP11B1 CYP11B1 (11β-Hydroxylase) Osilodrostat Osilodrostat Osilodrostat->CYP11B2 Osilodrostat->CYP11B1

Caption: Adrenal steroidogenesis pathway showing osilodrostat's primary inhibition sites.

Effects on Cardiovascular System

Preclinical studies have identified potential cardiovascular effects of osilodrostat, primarily related to cardiac electrophysiology.

Preclinical Findings

In vitro and in vivo preclinical safety pharmacology studies revealed a potential for QT interval prolongation at high concentrations.

Data Summary: Preclinical Cardiovascular Effects

ParameterSpecies/SystemObservationExposure Multiple (vs. MRHD*)Citation(s)
hERG Current InhibitionIn vitroIC50 of 1.7 µM> 50-fold[3]
QRS, QT, QTc ProlongationDog (Intravenous)Prolongation observed11-fold[3]
QRS, QT, QTc ProlongationNon-Human PrimateProlongation observed> 15-fold[3]
ArrhythmiaNon-Human PrimateTorsades de Pointes and ventricular tachycardia observed100-fold[3]

*Maximum Recommended Human Dose (MRHD) of 30 mg twice daily.

Clinical Observations

Clinical trials have confirmed a dose-dependent potential for QT interval prolongation, necessitating electrocardiogram (ECG) monitoring in patients.[4] However, a thorough QT study in humans did not reveal a relevant risk of QT prolongation at the maximum recommended clinical dose.[3]

Experimental Protocols

Cardiovascular Safety Pharmacology Study in Conscious Telemetered Dogs

  • Objective: To assess the effects of osilodrostat on cardiovascular parameters, including heart rate, blood pressure, and ECG intervals.

  • Methodology:

    • Animal Model: Conscious, chronically-instrumented dogs are used, allowing for the measurement of cardiovascular parameters in a freely moving state.

    • Instrumentation: Animals are surgically implanted with telemetry transmitters for continuous monitoring of ECG, blood pressure, and heart rate.

    • Dosing: A single oral dose is administered.

    • Data Collection: Cardiovascular parameters are continuously monitored for 24 hours post-dose.

    • Endpoints: Key endpoints include changes in heart rate, systolic and diastolic blood pressure, and ECG intervals (PR, QRS, QT, QTc).

  • Rationale: This is a standard preclinical study to evaluate the potential cardiovascular risks of a new chemical entity, as per ICH S7A/S7B guidelines.[5]

cluster_pre Pre-Dose cluster_dose Dosing cluster_post Post-Dose Animal_Prep Surgical Implantation of Telemetry Device Baseline Baseline Data Collection Animal_Prep->Baseline Dosing Single Oral Dose of Osilodrostat Baseline->Dosing Monitoring 24h Continuous Telemetry Monitoring Dosing->Monitoring Analysis Analysis of HR, BP, ECG Intervals Monitoring->Analysis

Caption: Workflow for cardiovascular safety pharmacology study in telemetered dogs.

Effects on Hepatic and Reproductive Tissues

Preclinical toxicology studies in rats have indicated that osilodrostat can affect the liver and female reproductive organs.

Preclinical Findings

A 13-week study in Wistar rats demonstrated hypertrophy of the liver and ovaries with osilodrostat monotherapy.

Data Summary: Hepatic and Reproductive Effects in Rats

TissueObservationDose of OsilodrostatStudy DurationCitation(s)
LiverHepatocellular hypertrophy20 mg/kg/day (oral)13 weeks[6]
OvaryOvarian hypertrophy20 mg/kg/day (oral)13 weeks[6]
Clinical Observations

In clinical trials, mild and transient elevations in serum aminotransferases were observed in some patients receiving osilodrostat. However, these were generally not considered clinically significant, and osilodrostat has not been linked to instances of severe liver injury.[7]

Experimental Protocols

13-Week Oral Toxicity Study in Wistar Rats

  • Objective: To evaluate the potential toxicity of osilodrostat following repeated oral administration.

  • Methodology:

    • Animal Model: Male and female Wistar rats.

    • Groups: Animals were randomized to receive vehicle control, osilodrostat monotherapy (20 mg/kg/day, orally), or combination therapy with pasireotide.

    • Duration: Daily dosing for 13 weeks.

    • Assessments: Included clinical observations, body weight changes, and at termination, organ weights and histopathological examination of various tissues, including the liver and ovaries.

  • Rationale: This study design allows for the identification of target organs of toxicity and characterization of the nature of any observed lesions.

Effects on the Central Nervous System (CNS)

Adverse effects on the CNS were noted in nonclinical studies at high dose multiples.

Preclinical Findings

Data Summary: CNS Effects in Preclinical Studies

SpeciesObservationExposure Multiple (vs. MRHD)Citation(s)
Mouse, Dog, NHPAdverse CNS effects in repeat-dose studies> 26-fold[3]
MouseCNS findings in carcinogenicity study2-fold[3]

The specific nature of the CNS effects is not detailed in the available public documents, and the underlying mechanism is unknown.[3]

Experimental Protocols

CNS Safety Pharmacology Study

  • Objective: To assess the effects of osilodrostat on the central nervous system.

  • Methodology (General):

    • Animal Model: Typically rats or mice.

    • Assessments: A battery of tests is used to evaluate various CNS functions, which may include a functional observational battery (FOB), motor activity assessment, and evaluation of effects on body temperature.

    • Dosing: A single dose of osilodrostat is administered.

  • Rationale: This is a core component of the safety pharmacology evaluation for new drugs, designed to identify potential adverse CNS effects.

Effects on the Pituitary Gland

While osilodrostat does not appear to have a direct effect on pituitary tumor cells, its systemic effects on cortisol levels can indirectly influence the pituitary.

In Vitro Findings

In vitro studies using pituitary adenoma cells have shown no direct effect of osilodrostat on cell growth or ACTH production.[8]

Clinical Observations

In patients with Cushing's disease, the reduction in circulating cortisol levels by osilodrostat can lead to a compensatory increase in ACTH secretion due to the loss of negative feedback on the pituitary corticotroph adenoma. This has been associated with an increase in pituitary tumor volume in a subset of patients.[9]

Data Summary: Pituitary Tumor Volume Changes in LINC 4 Study (Week 48)

Change in Tumor VolumePercentage of PatientsCitation(s)
≥ 20% increase40.0%[9]
≥ 20% decrease28.6%[10]
< 20% change31.4%[10]
Experimental Protocols

In Vitro Pituitary Cell Proliferation and Hormone Secretion Assay

  • Objective: To determine if osilodrostat has a direct effect on pituitary adenoma cell growth and hormone secretion.

  • Methodology:

    • Cell Culture: Primary cultures of human pituitary adenoma cells or established pituitary cell lines (e.g., AtT-20) are used.

    • Treatment: Cells are incubated with varying concentrations of osilodrostat (e.g., 0.01-10 µM).

    • Endpoints:

      • Cell Proliferation: Assessed using methods such as MTT or BrdU incorporation assays.

      • Hormone Secretion: ACTH levels in the culture medium are measured by immunoassay.

  • Rationale: This in vitro approach isolates the direct effects of the compound on pituitary cells, independent of systemic feedback mechanisms.

CRH CRH Pituitary Corticotroph Adenoma CRH->Pituitary ACTH ACTH Pituitary->ACTH Adrenal Adrenal Cortex Cortisol Cortisol Adrenal->Cortisol Cortisol->CRH Cortisol->Pituitary Negative Feedback Osilodrostat Osilodrostat Osilodrostat->Adrenal Inhibition ACTH->Adrenal

Caption: Indirect effect of osilodrostat on the pituitary via reduced negative feedback.

Conclusions

The primary pharmacological activity of osilodrostat is the inhibition of adrenal steroidogenesis. However, a comprehensive evaluation of its effects on non-adrenal tissues is essential for a complete understanding of its safety and therapeutic profile. Preclinical studies have identified the cardiovascular system, liver, ovaries, and central nervous system as potential off-target sites, particularly at high exposures. Clinically, the most significant non-adrenal effect is the potential for QT prolongation and the indirect impact on pituitary tumor volume in patients with Cushing's disease. Further research into the direct molecular interactions of osilodrostat in these non-adrenal tissues could provide valuable insights for the development of future steroidogenesis inhibitors with improved tissue selectivity.

References

Methodological & Application

Application Notes: Osilodrostat Phosphate Dose-Response in Adrenocortical Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Osilodrostat (LCI699) is a potent, oral inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal cortex.[1][2] It also inhibits aldosterone synthase (CYP11B2).[3][4] This makes it an effective therapeutic agent for managing Cushing's syndrome, a condition characterized by excessive cortisol levels.[3][5] These application notes provide a summary of the dose-dependent effects of Osilodrostat in human adrenocortical cell lines, offering researchers a reference for in vitro studies. The primary cell line discussed is the human adrenocortical carcinoma cell line HAC15, which is responsive to ACTH and produces key adrenal steroids.[6][7][8]

Mechanism of Action Osilodrostat primarily targets and inhibits the adrenal enzyme 11β-hydroxylase (CYP11B1).[9] This enzyme catalyzes the conversion of 11-deoxycortisol to cortisol.[3][9] By blocking this critical step, Osilodrostat effectively reduces cortisol production.[9] A secondary effect is the inhibition of aldosterone synthase (CYP11B2), which converts corticosterone to aldosterone.[3][4] This dual inhibition leads to a decrease in both cortisol and aldosterone levels, with a corresponding accumulation of precursor steroids, such as 11-deoxycortisol and 11-deoxycorticosterone.[6][10] In vitro studies have shown that Osilodrostat is a more potent inhibitor of cortisol production compared to metyrapone and ketoconazole in human adrenocortical cells.[6][11]

Quantitative Data Summary

The following tables summarize the dose-response data for Osilodrostat and other steroidogenesis inhibitors in the HAC15 human adrenocortical cell line. The data represents the half-maximal inhibitory concentration (IC50) for cortisol production after 72 hours of incubation.

Table 1: Inhibitor Potency on Basal Cortisol Production in HAC15 Cells

Compound IC50 (µM) 95% Confidence Interval (CI)
Osilodrostat 0.0347 0.0294 - 0.0410
Metyrapone 0.0678 0.0543 - 0.0848
Ketoconazole 0.621 0.488 - 0.833

Data sourced from Creemers et al., J Clin Endocrinol Metab, 2019.[6]

Table 2: Inhibitor Potency on ACTH-Stimulated Cortisol Production in HAC15 Cells

Compound IC50 (µM) 95% Confidence Interval (CI)
Osilodrostat 0.0605 0.0514 - 0.0714
Metyrapone 0.0739 0.0645 - 0.0847
Ketoconazole 0.709 0.523 - 0.962

Data sourced from Creemers et al., J Clin Endocrinol Metab, 2019.[6]

Note: The potency of Osilodrostat on cortisol inhibition decreased 1.7-fold under ACTH stimulation in HAC15 cells.[6][12]

Experimental Protocols

Protocol 1: In Vitro Cortisol Inhibition Assay in Adrenocortical Cells

Objective: To determine the dose-response curve and IC50 value of Osilodrostat for cortisol production in an adrenocortical cell line (e.g., HAC15).

Materials:

  • HAC15 human adrenocortical cells

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

  • Osilodrostat Phosphate, Metyrapone, Ketoconazole (for comparison)

  • Adrenocorticotropic hormone (ACTH) (for stimulation experiments)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Cortisol immunoassay kit (e.g., chemiluminescence immunoassay)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) for steroid profiling (optional)

Procedure:

  • Cell Culture: Culture HAC15 cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a predetermined density. Allow cells to adhere and grow for 24-48 hours.

  • Compound Preparation: Prepare a stock solution of Osilodrostat in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in a cell culture medium to achieve final concentrations typically ranging from 0.01 µM to 10 µM.[6] Prepare similar dilutions for comparative compounds like metyrapone and ketoconazole.

  • Treatment:

    • Basal Condition: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Osilodrostat or control compounds.

    • Stimulated Condition: For ACTH-stimulated experiments, add the test compounds along with a fixed concentration of ACTH (e.g., 10 nM) to the wells.[12]

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[12]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for hormone analysis.

  • Cortisol Measurement: Measure the concentration of cortisol in the collected supernatants using a chemiluminescence immunoassay or a similar sensitive detection method.

  • Data Analysis:

    • Normalize the cortisol production data to a vehicle-treated control.

    • Plot the percentage of cortisol inhibition against the logarithm of the Osilodrostat concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.

Protocol 2: Cell Viability Assay

Objective: To ensure that the observed inhibition of steroidogenesis is not a result of drug-induced cytotoxicity.

Materials:

  • Cells treated as in Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Post-Incubation: After collecting the supernatant for cortisol analysis (from Protocol 1, Step 6), the cells remaining in the wells can be used for a viability assay.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilization agent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Compare the absorbance values of treated cells to the vehicle-treated control cells. A significant decrease in absorbance would indicate cytotoxicity. Studies have shown that Osilodrostat does not affect cell amounts at concentrations effective for steroidogenesis inhibition.[6][12]

Visualizations: Pathways and Workflows

Steroidogenesis_Pathway cluster_steroids Steroidogenesis Pathway cluster_inhibitor Inhibitor Action Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol CYP17A1, CYP21A2 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 Osilodrostat Osilodrostat Corticosterone -> Aldosterone Corticosterone -> Aldosterone Osilodrostat->Corticosterone -> Aldosterone Inhibits Deoxycortisol -> Cortisol Deoxycortisol -> Cortisol Osilodrostat->Deoxycortisol -> Cortisol Strongly Inhibits

Caption: Steroidogenesis pathway showing Osilodrostat's primary inhibition of CYP11B1.

Experimental_Workflow cluster_analysis Analysis start Start: Culture Adrenocortical Cells (e.g., HAC15) seed Seed Cells into 96-Well Plates start->seed treat Treat Cells with Osilodrostat (Dose Range: 0.01-10 µM) ± ACTH Stimulation seed->treat incubate Incubate for 72 hours at 37°C, 5% CO2 treat->incubate collect Collect Supernatant for Hormone Analysis incubate->collect viability_assay Cell Viability Assay (e.g., MTT) on Remaining Cells incubate->viability_assay Use remaining cells cortisol_assay Cortisol Measurement (Chemiluminescence Immunoassay) collect->cortisol_assay data_analysis Data Analysis: Plot Dose-Response Curve, Calculate IC50 cortisol_assay->data_analysis end End data_analysis->end

Caption: Workflow for determining the dose-response of Osilodrostat in vitro.

Logical_Relationship Osilodrostat Osilodrostat Administration (in vitro) Inhibition Inhibition of CYP11B1 Enzyme Osilodrostat->Inhibition Causes Cortisol_Decrease Decrease in Cortisol Synthesis Inhibition->Cortisol_Decrease Leads to Precursor_Increase Accumulation of Precursors (e.g., 11-Deoxycortisol) Inhibition->Precursor_Increase Leads to ACTH_Increase Increased ACTH Levels (in vivo feedback loop) Cortisol_Decrease->ACTH_Increase Triggers

Caption: Cause-and-effect relationship of Osilodrostat on the adrenal axis.

References

Application Notes and Protocols for Assessing Osilodrostat Phosphate Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osilodrostat Phosphate is a cortisol synthesis inhibitor used in the treatment of Cushing's disease.[1][2][3][4] It functions by inhibiting the 11β-hydroxylase enzyme (CYP11B1), which is responsible for the final step of cortisol biosynthesis in the adrenal glands.[1][2][3] Understanding the stability of this compound in solution is critical for the development of liquid formulations, ensuring proper storage conditions, and maintaining its therapeutic efficacy. These application notes provide a detailed protocol for assessing the stability of this compound in solution under various stress conditions, in line with general principles outlined in pharmaceutical stability testing guidelines.[5][6][7][8]

Signaling Pathway of Osilodrostat

Osilodrostat acts on the final step of cortisol synthesis. The following diagram illustrates the steroidogenesis pathway and the point of inhibition by Osilodrostat.

G cluster_Mitochondria Mitochondria cluster_ER Endoplasmic Reticulum Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Pregnenolone_ER Pregnenolone Progesterone Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Deoxycortisol 11-Deoxycortisol Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 Hydroxypregnenolone 17α-Hydroxypregnenolone Pregnenolone_ER->Hydroxypregnenolone CYP17A1 Progesterone_ER Progesterone Pregnenolone_ER->Progesterone_ER 3β-HSD Hydroxyprogesterone 17α-Hydroxyprogesterone Hydroxypregnenolone->Hydroxyprogesterone 3β-HSD DHEA DHEA Hydroxypregnenolone->DHEA CYP17A1 Progesterone_ER->Hydroxyprogesterone CYP17A1 Hydroxyprogesterone->Deoxycortisol CYP21A2 Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione CYP17A1 DHEA->Androstenedione 3β-HSD Osilodrostat Osilodrostat Osilodrostat->Deoxycortisol Inhibits

Caption: Cortisol Synthesis Pathway and Osilodrostat's Mechanism of Action.

Experimental Protocol: Stability Assessment of this compound in Solution

This protocol outlines a forced degradation study to identify potential degradation products and determine the stability of this compound in solution.

1. Purpose

To evaluate the stability of this compound in aqueous solutions under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

2. Scope

This protocol applies to the stability testing of this compound drug substance in solution.

3. Materials and Equipment

  • This compound reference standard

  • High-purity water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer solutions (pH 3, 7, and 9)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Volumetric flasks and pipettes

  • pH meter

  • Analytical balance

  • HPLC system with UV or PDA detector

  • LC-MS/MS system

  • Photostability chamber

  • Temperature-controlled ovens/incubators

4. Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a specific buffer) at a known concentration (e.g., 1 mg/mL). This stock solution will be used for the different stress conditions. This compound is reported to be highly soluble in aqueous solutions across a physiological pH range.[9]

5. Stress Conditions

For each condition, a control sample (stored at 2-8°C in the dark) should be analyzed alongside the stressed samples.

  • Hydrolytic Degradation:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL.

    • Alkaline Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with high-purity water to a final concentration of 0.1 mg/mL.

    • Incubate the solutions at 60°C and collect samples at 0, 2, 4, 8, 12, and 24 hours. Neutralize the acidic and alkaline samples before analysis.

  • Oxidative Degradation:

    • Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 0.1 mg/mL.

    • Keep the solution at room temperature and collect samples at 0, 2, 4, 8, 12, and 24 hours.

  • Photolytic Degradation:

    • Place the solution (0.1 mg/mL in high-purity water) in a photostability chamber.

    • Expose the solution to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples at the end of the exposure.

  • Thermal Degradation:

    • Incubate the solution (0.1 mg/mL in a neutral buffer, e.g., pH 7 phosphate buffer) at elevated temperatures (e.g., 40°C, 60°C, and 80°C).

    • Collect samples at 0, 24, 48, and 72 hours.

6. Analytical Methodology

The quantification of Osilodrostat and its degradation products can be performed using a stability-indicating HPLC-UV or LC-MS/MS method.[10][11]

  • HPLC-UV Method (Example):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A gradient or isocratic elution using a mixture of phosphate buffer and acetonitrile.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection Wavelength: 240 nm.[10]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • LC-MS/MS Method (for identification of degradation products):

    • Column: HILIC or C18 column.[11][12][13]

    • Mobile Phase: A gradient elution with mobile phases containing ammonium formate and acetonitrile.[13]

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) for quantification of Osilodrostat and full scan or product ion scan for identification of unknown degradation products.

7. Data Presentation

The results of the stability study should be presented in a clear and organized manner. The percentage of Osilodrostat remaining and the formation of degradation products should be reported.

Experimental Workflow

G cluster_Preparation Preparation cluster_Stress_Testing Stress Testing cluster_Analysis Analysis cluster_Reporting Reporting Prep_Stock Prepare Osilodrostat Phosphate Stock Solution Prep_Samples Prepare Samples for Each Stress Condition Prep_Stock->Prep_Samples Hydrolytic Hydrolytic (Acid, Base, Neutral) Prep_Samples->Hydrolytic Oxidative Oxidative (H₂O₂) Prep_Samples->Oxidative Photolytic Photolytic Prep_Samples->Photolytic Thermal Thermal Prep_Samples->Thermal Sampling Sampling at Defined Time Points Hydrolytic->Sampling Oxidative->Sampling Photolytic->Sampling Thermal->Sampling HPLC_Analysis HPLC-UV/LC-MS-MS Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis and Degradation Profile HPLC_Analysis->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: Workflow for this compound Solution Stability Assessment.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical data from a forced degradation study of this compound in solution.

Stress ConditionTime (hours)Osilodrostat Remaining (%)Total Degradation Products (%)
0.1 N HCl @ 60°C 0100.00.0
892.57.5
2485.214.8
0.1 N NaOH @ 60°C 0100.00.0
888.911.1
2476.423.6
Water @ 60°C 0100.00.0
899.10.9
2497.82.2
3% H₂O₂ @ RT 0100.00.0
890.39.7
2481.718.3
Photostability 2498.51.5
Thermal @ 80°C 0100.00.0
2495.64.4
7290.19.9

Conclusion

This protocol provides a comprehensive framework for assessing the stability of this compound in solution. The results from these studies are crucial for understanding the degradation pathways and for the development of stable pharmaceutical formulations. The analytical methods described are suitable for both quantifying the parent compound and identifying potential degradation products. It is essential to validate the chosen analytical method to ensure it is stability-indicating.

References

Application Notes and Protocols for the Combined Use of Osilodrostat Phosphate with Other Steroidogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and methodologies for investigating the combination of osilodrostat phosphate with other steroidogenesis inhibitors. The information is intended to guide researchers in designing and executing experiments to explore potential synergistic effects for the treatment of conditions characterized by cortisol excess, such as Cushing's syndrome.

Introduction and Scientific Rationale

Osilodrostat is a potent oral inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal glands[1][2][3]. By blocking this crucial step, osilodrostat effectively reduces cortisol levels. However, monotherapy with steroidogenesis inhibitors can sometimes be limited by incomplete efficacy or the need for high doses that may lead to adverse effects[1][2].

Combining steroidogenesis inhibitors with different mechanisms of action presents a promising strategy to achieve greater efficacy at potentially lower and better-tolerated doses. The rationale for combining osilodrostat with other inhibitors, such as ketoconazole or metyrapone, is to target multiple steps in the steroidogenesis pathway, which may lead to a synergistic reduction in cortisol production[4][5][6]. Clinical observations have reported successful and well-tolerated synergistic cortisol suppression with a combination of ketoconazole and osilodrostat[4][5][6].

Key Combination Strategies:

  • Osilodrostat and Ketoconazole: Ketoconazole is a broader spectrum inhibitor, targeting several enzymes in the steroidogenesis pathway, including CYP11A1 (cholesterol side-chain cleavage enzyme), CYP17A1 (17α-hydroxylase/17,20-lyase), and CYP11B1[4]. Combining it with the potent and specific CYP11B1 inhibitor osilodrostat can create a multi-pronged attack on cortisol synthesis.

  • Osilodrostat and Metyrapone: Metyrapone is another inhibitor of CYP11B1[7]. While their primary target is the same, differences in their off-target effects and pharmacokinetic profiles may offer a basis for combination therapy to enhance efficacy or manage side effects[8].

Signaling Pathways and Mechanisms of Action

The adrenal steroidogenesis pathway is a complex cascade of enzymatic reactions that convert cholesterol into various steroid hormones, including cortisol. Osilodrostat and other steroidogenesis inhibitors act by blocking specific enzymes in this pathway.

Steroidogenesis_Pathway cluster_Mitochondrion Mitochondrion cluster_ER Endoplasmic Reticulum Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 (SCC) [Ketoconazole] Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone CYP17A1 [Ketoconazole] 11-Deoxycortisol 11-Deoxycortisol Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 [Osilodrostat, Metyrapone, Ketoconazole] Corticosterone Corticosterone 18-OH-Corticosterone 18-OH-Corticosterone Corticosterone->18-OH-Corticosterone CYP11B2 Aldosterone Aldosterone 18-OH-Corticosterone->Aldosterone CYP11B2 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone CYP17A1 [Ketoconazole] 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone CYP21A2 DHEA DHEA 17-OH-Pregnenolone->DHEA CYP17A1 17-OH-Progesterone->11-Deoxycortisol CYP21A2 Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD 11-Deoxycorticosterone->Corticosterone CYP11B1 [Osilodrostat, Metyrapone] Osilodrostat_node Osilodrostat CYP11B1_target CYP11B1_target Osilodrostat_node->CYP11B1_target Ketoconazole_node Ketoconazole CYP11A1_target CYP11A1_target Ketoconazole_node->CYP11A1_target CYP17A1_target CYP17A1_target Ketoconazole_node->CYP17A1_target CYP11B1_target_keto CYP11B1_target_keto Ketoconazole_node->CYP11B1_target_keto Metyrapone_node Metyrapone Metyrapone_node->CYP11B1_target

Figure 1: Adrenal steroidogenesis pathway with sites of inhibition for osilodrostat, ketoconazole, and metyrapone.

Quantitative Data Summary

The following tables summarize available quantitative data for osilodrostat and its combination partners.

Table 1: In Vitro IC50 Values for Inhibition of Cortisol Production in HAC15 Adrenocortical Carcinoma Cells [1][9]

CompoundIC50 (µM)
Osilodrostat0.035
Metyrapone0.068
Ketoconazole0.621

Table 2: Clinical Data from a Case Report of Osilodrostat and Ketoconazole Combination Therapy [9]

TreatmentSerum Cortisol (nmol/L) at 08:00hSerum Cortisol (nmol/L) at 16:00hSerum Cortisol (nmol/L) at 24:00h
Monotherapies
Ketoconazole (up to 1000 mg/day)741224508
Osilodrostat (up to 30 mg/day)658672692
Combination Therapy
Osilodrostat (30 mg/day) + Ketoconazole (600 mg/day)436103274

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of osilodrostat with other steroidogenesis inhibitors in vitro.

Cell Culture of Adrenocortical Carcinoma Cell Lines (HAC15 and H295R)

The HAC15 and H295R cell lines are established models for studying adrenal steroidogenesis.

  • Cell Lines:

    • HAC15 (ATCC® CRL-3301™)

    • NCI-H295R (ATCC® CRL-2128™)

  • Culture Medium:

    • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% ITS+ Premix (Insulin, Transferrin, Selenium), and 1% Penicillin-Streptomycin.

  • Culture Conditions:

    • Incubate at 37°C in a humidified atmosphere of 5% CO2.

    • Subculture cells every 3-4 days or when they reach 80-90% confluency.

  • Protocol:

    • Aspirate the old medium from the culture flask.

    • Wash the cells with Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Add trypsin-EDTA solution and incubate for 3-5 minutes at 37°C to detach the cells.

    • Neutralize the trypsin with complete culture medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh culture medium and plate into new flasks or multi-well plates for experiments.

In Vitro Steroidogenesis Inhibition Assay

This assay measures the ability of the compounds, alone and in combination, to inhibit cortisol production.

  • Materials:

    • HAC15 or H295R cells

    • 24-well or 96-well cell culture plates

    • This compound, ketoconazole, metyrapone (or other inhibitors of interest)

    • Adrenocorticotropic hormone (ACTH) (optional, for stimulated conditions)

    • Cell culture medium (serum-free for the treatment period)

  • Protocol:

    • Seed HAC15 or H295R cells in multi-well plates at a density of 2-4 x 10^5 cells/well (for 24-well plates) and allow them to adhere for 24 hours.

    • Replace the medium with serum-free medium.

    • Prepare serial dilutions of each drug (osilodrostat, ketoconazole, metyrapone) and their combinations at fixed ratios (e.g., based on their IC50 values).

    • Add the drug solutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • (Optional) For stimulated conditions, add ACTH to a final concentration of 10 nM.

    • Incubate the plates for 48-72 hours at 37°C.

    • Collect the cell culture supernatant for steroid hormone analysis.

    • Perform a cell viability assay (see Protocol 4.3) on the remaining cells to assess cytotoxicity.

Steroidogenesis_Assay_Workflow A Seed Adrenocortical Cells (HAC15 or H295R) B Adherence (24h) A->B C Replace with Serum-Free Medium B->C D Add Drug Combinations (Osilodrostat + Inhibitor) C->D E Incubate (48-72h) D->E F Collect Supernatant E->F H Perform Cell Viability Assay (MTS Assay) E->H G Analyze Steroid Hormones (LC-MS/MS or Immunoassay) F->G

Figure 2: Experimental workflow for the in vitro steroidogenesis inhibition assay.

Cell Viability (MTS) Assay

This assay determines if the observed reduction in cortisol is due to enzyme inhibition or cell death.

  • Materials:

    • Cells treated as in Protocol 4.2

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Protocol:

    • After collecting the supernatant for steroid analysis, add 20 µL of MTS reagent to each well of the 96-well plate (for a final volume of 100 µL).

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Quantification of Steroid Hormones by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and specific quantification of multiple steroid hormones simultaneously.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of cell culture supernatant, add an internal standard solution (e.g., deuterated cortisol).

    • Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 2000 x g for 5 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and methanol (both with a small percentage of formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific transitions for cortisol and other steroids of interest.

    • Quantification: Generate a standard curve using known concentrations of each steroid and calculate the concentrations in the samples based on the peak area ratios relative to the internal standards.

Data Analysis and Synergy Determination

The interaction between osilodrostat and other inhibitors can be quantified using the Combination Index (CI) method based on the Chou-Talalay principle.

  • Dose-Response Curves: Plot the percentage of cortisol inhibition versus the drug concentration for each drug alone and in combination.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each drug from its dose-response curve.

  • Combination Index (CI) Calculation: Use software such as CompuSyn or SynergyFinder to calculate the CI values from the dose-response data of the combination experiments.

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

  • Isobologram Analysis: Visualize the synergistic, additive, or antagonistic effects by plotting the concentrations of the two drugs required to produce a specific effect (e.g., 50% inhibition).

Synergy_Analysis_Workflow A Dose-Response Data (Single Agents & Combinations) B Calculate % Inhibition A->B C Generate Dose-Response Curves B->C D Determine IC50 Values C->D E Calculate Combination Index (CI) (e.g., using CompuSyn) C->E F Generate Isobolograms E->F G Determine Nature of Interaction (Synergy, Additive, Antagonism) E->G F->G

Figure 3: Logical workflow for synergy data analysis.

Conclusion

The combination of osilodrostat with other steroidogenesis inhibitors, particularly ketoconazole, holds therapeutic potential for the management of hypercortisolism. The provided protocols offer a framework for researchers to systematically investigate these combinations in a preclinical setting. While clinical evidence suggests synergistic effects, further in vitro studies are warranted to fully elucidate the dose-response relationships and the degree of synergy. Such studies will be crucial for optimizing combination therapies and informing the design of future clinical trials.

References

Application of Osilodrostat Phosphate in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Osilodrostat is a potent, orally bioavailable inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal cortex.[1][2][3] It also exhibits inhibitory effects on aldosterone synthase (CYP11B2).[1][2] This targeted mechanism of action makes Osilodrostat a valuable tool for studying adrenal steroidogenesis and a therapeutic agent for conditions of cortisol excess, such as Cushing's disease.[2][3]

Adrenal organoid and spheroid culture systems are emerging as powerful in vitro models that recapitulate the three-dimensional architecture and function of the adrenal cortex. These models provide a more physiologically relevant environment compared to traditional 2D cell cultures for studying adrenal biology, disease modeling, and drug screening. The application of Osilodrostat in these 3D culture systems allows for a detailed investigation of its effects on cortisol production, cell viability, and the overall steroidogenic pathway in a tissue-like context.

Preliminary studies have begun to explore the effects of Osilodrostat in 3D spheroid models of adrenocortical carcinoma cell lines, indicating its potential for research in adrenal tumors.[4] While detailed protocols for Osilodrostat application in non-cancerous adrenal organoids are still emerging, existing methodologies for adrenal spheroid culture and data from 2D cell culture studies provide a strong foundation for its use in these advanced models.

This document provides detailed protocols for the establishment of adrenal organoids and the subsequent application and analysis of Osilodrostat Phosphate.

Data Presentation

Table 1: In Vitro Efficacy of Osilodrostat on Cortisol Production
Cell Line/Culture TypeOsilodrostat ConcentrationEffect on Cortisol LevelsReference
HAC15 (Human Adrenocortical Cell Line)IC50: 0.035 µMPotent inhibition of cortisol production.[5]
Primary Human Adrenocortical Cell Cultures0.01 to 10 µMVariable sensitivity with a 25-fold difference in IC50 values for basal cortisol production.[5]
H295R (Human Adrenocortical Carcinoma Cell Line)0.05 µMApproximately 50% decrease in cortisol levels (from 270 to 114 nmol/l).[2]
Table 2: Comparative In Vitro Efficacy of Steroidogenesis Inhibitors
CompoundCell LineIC50 for Cortisol ProductionReference
Osilodrostat HAC15 0.035 µM [5]
MetyraponeHAC150.068 µM[5]
KetoconazoleHAC150.621 µM[5]

Signaling Pathway and Experimental Workflow

Osilodrostat Mechanism of Action in Adrenal Steroidogenesis

G cluster_pathway Adrenal Steroidogenesis Pathway cluster_inhibition Osilodrostat Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone CYP17A1 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone CYP21A2 Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Corticosterone->Aldosterone 17-OH-Progesterone 17-OH-Progesterone 17-OH-Pregnenolone->17-OH-Progesterone 3β-HSD DHEA DHEA 17-OH-Pregnenolone->DHEA CYP17A1 11-Deoxycortisol 11-Deoxycortisol 17-OH-Progesterone->11-Deoxycortisol CYP21A2 Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 11-Deoxycortisol->Cortisol Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Osilodrostat Osilodrostat CYP11B1_node CYP11B1 Osilodrostat->CYP11B1_node Potent Inhibition CYP11B2_node CYP11B2 Osilodrostat->CYP11B2_node Inhibition G cluster_workflow Experimental Workflow cluster_analysis_steps Analysis Start Start: Adrenal Tissue or iPSCs Isolation Cell Isolation and Culture Initiation Start->Isolation Formation Adrenal Organoid/Spheroid Formation (3-5 days) Isolation->Formation Treatment Osilodrostat Treatment (Varying Concentrations) Formation->Treatment Incubation Incubation (e.g., 72 hours) Treatment->Incubation Analysis Endpoint Analysis Incubation->Analysis Hormone Hormone Quantification (LC-MS/MS) Analysis->Hormone Viability Cell Viability Assays (e.g., MTS) Analysis->Viability Gene Gene Expression Analysis (qPCR) Analysis->Gene

References

Troubleshooting & Optimization

Technical Support Center: Osilodrostat Phosphate In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Osilodrostat Phosphate in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound is the phosphate salt of Osilodrostat and is highly soluble in water.[1][2][3][4][5] It has been reported to have a solubility of ≥ 200 mg/mL in H₂O.[1][2][3][4][5] According to the applicant's information provided to the FDA, its solubility is greater than 50 mg/mL in water and across a physiological pH range of 1 to 6.8.[6]

Q2: Can I dissolve this compound in organic solvents?

A2: Yes, while this compound is highly water-soluble, the active moiety, Osilodrostat, can be dissolved in organic solvents. For in vitro studies, Dimethyl sulfoxide (DMSO) and ethanol are commonly used. Stock solutions in DMSO can be prepared at concentrations up to 100 mg/mL, though this may require warming and sonication.[7]

Q3: I am observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. What could be the cause?

A3: This is a common issue when diluting a drug from a high-concentration organic stock solution into an aqueous buffer or medium. The drastic change in solvent polarity can cause the compound to precipitate out of solution. This is often referred to as "kinetic" solubility, where a supersaturated solution is temporarily formed before precipitation occurs.[8][9]

Q4: What is the mechanism of action of this compound?

A4: Osilodrostat is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme that catalyzes the final step of cortisol synthesis in the adrenal glands.[10][11][12][13] It also inhibits aldosterone synthase (CYP11B2).[10][11] This inhibition leads to a reduction in cortisol and aldosterone production.[11]

Troubleshooting Guide for In Vitro Solubility Issues

Problem: Precipitate forms immediately upon adding the this compound stock solution to the cell culture medium.

Possible Cause Troubleshooting Step Expected Outcome
High final concentration of organic solvent Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low, typically ≤ 0.5%. High concentrations of organic solvents can be toxic to cells and can also affect compound solubility.The compound remains in solution, and cell viability is not compromised.
Rapid addition to aqueous medium Add the stock solution to the medium drop-wise while vortexing or stirring to ensure rapid and even dispersion.Slower, more controlled addition can prevent localized high concentrations that lead to precipitation.
Low temperature of the medium Pre-warm the cell culture medium to the experimental temperature (e.g., 37°C) before adding the stock solution.Increased temperature can improve the solubility of some compounds.
Compound has reached its solubility limit If precipitation persists, you may be exceeding the solubility of Osilodrostat in your specific medium. Consider preparing a more dilute stock solution or reducing the final concentration in your assay.A clear solution is obtained at a lower, yet still effective, concentration for your experiment.

Problem: The prepared stock solution in DMSO appears cloudy or contains visible particles.

Possible Cause Troubleshooting Step Expected Outcome
Incomplete dissolution Gently warm the solution (e.g., to 60°C) and use sonication to aid in dissolution.[7]A clear, homogenous stock solution is formed.
Contamination of the solvent Use high-purity, anhydrous DMSO to prepare your stock solution. Water contamination can reduce the solubility of hydrophobic compounds in DMSO.The compound dissolves completely in the high-quality solvent.
Storage issues Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to precipitation over time.The stock solution remains clear and usable for a longer period.

Quantitative Data Summary

Table 1: Solubility of this compound and Osilodrostat in Various Solvents

CompoundSolventSolubilityReference
This compoundH₂O≥ 200 mg/mL (~614.95 mM)[1][2][3][4][5]
This compoundAqueous Buffers (pH 1-6.8)> 50 mg/mL[6]
OsilodrostatDMSO100 mg/mL (with warming and sonication)[7]
OsilodrostatEthanol100 mg/mL (with sonication)[7]

Table 2: In Vitro Inhibitory Activity of Osilodrostat

TargetIC₅₀Cell Line/SystemReference
11β-hydroxylase (CYP11B1)35 nM[1][3][5][7]
Human Aldosterone Synthase (CYP11B2)0.7 nM[3][5][7]
Rat Aldosterone Synthase (CYP11B2)160 nM[3][5][7]
Cortisol Production0.035 µMHAC15 cells[14]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution: Add sterile, purified water (e.g., Milli-Q or equivalent) to the powder to achieve the desired concentration (e.g., 10 mg/mL).

  • Mixing: Vortex or gently agitate the solution until the powder is completely dissolved. This compound is highly water-soluble, so this should occur readily at room temperature.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a sterile container.

  • Storage: Store the aqueous stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Preparation of a DMSO Stock Solution of Osilodrostat

  • Weighing: Accurately weigh the desired amount of Osilodrostat powder.

  • Dissolution: Add anhydrous DMSO to the powder to achieve a high concentration (e.g., 100 mg/mL).

  • Mixing and Heating: If the compound does not dissolve readily, gently warm the solution to 60°C and sonicate in a water bath until all solid is dissolved.[7]

  • Storage: Store the DMSO stock solution in small, tightly sealed aliquots at -20°C or -80°C to prevent moisture absorption and degradation.

Visualizations

G cluster_Cholesterol Cholesterol cluster_Pregnenolone Pregnenolone cluster_Progesterone Progesterone cluster_Deoxycorticosterone 11-Deoxycorticosterone cluster_Corticosterone Corticosterone cluster_Aldosterone Aldosterone cluster_17OHPregnenolone 17-OH-Pregnenolone cluster_17OHProgesterone 17-OH-Progesterone cluster_Deoxycortisol 11-Deoxycortisol cluster_Cortisol Cortisol cluster_DHEA DHEA cluster_Androstenedione Androstenedione cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone oh_pregnenolone 17-OH-Pregnenolone pregnenolone->oh_pregnenolone 17α-hydroxylase deoxycorticosterone 11-Deoxycorticosterone progesterone->deoxycorticosterone 21-hydroxylase oh_progesterone 17-OH-Progesterone progesterone->oh_progesterone 17α-hydroxylase corticosterone Corticosterone deoxycorticosterone->corticosterone CYP11B1 aldosterone Aldosterone corticosterone->aldosterone CYP11B2 oh_pregnenolone->oh_progesterone dhea DHEA oh_pregnenolone->dhea deoxycortisol 11-Deoxycortisol oh_progesterone->deoxycortisol 21-hydroxylase cortisol Cortisol deoxycortisol->cortisol CYP11B1 androstenedione Androstenedione dhea->androstenedione osilodrostat Osilodrostat deoxycortisol -> cortisol deoxycortisol -> cortisol osilodrostat->deoxycortisol -> cortisol corticosterone -> aldosterone corticosterone -> aldosterone osilodrostat->corticosterone -> aldosterone

Caption: Steroidogenesis pathway showing Osilodrostat inhibition.

G start Start weigh Weigh Osilodrostat Phosphate Powder start->weigh dissolve Dissolve in appropriate solvent (e.g., H₂O or DMSO) weigh->dissolve mix Vortex/Sonicate/ Warm as needed dissolve->mix filter Sterile filter (0.22 µm) mix->filter aliquot Aliquot into sterile tubes filter->aliquot store Store at recommended temperature (-20°C or -80°C) aliquot->store dilute Dilute stock into pre-warmed cell culture medium store->dilute end Ready for In Vitro Assay dilute->end

Caption: Workflow for preparing this compound solutions.

G start Precipitation Observed in Cell Culture Medium? check_solvent_conc Is final solvent concentration >0.5%? start->check_solvent_conc reduce_solvent Reduce final solvent concentration check_solvent_conc->reduce_solvent Yes check_addition Was stock added too quickly? check_solvent_conc->check_addition No solution_clear Solution Clear reduce_solvent->solution_clear slow_addition Add stock drop-wise with mixing check_addition->slow_addition Yes check_temp Is medium at room temperature or cold? check_addition->check_temp No slow_addition->solution_clear warm_medium Pre-warm medium to 37°C check_temp->warm_medium Yes check_final_conc Is final drug concentration too high? check_temp->check_final_conc No warm_medium->solution_clear reduce_final_conc Lower the final drug concentration in the assay check_final_conc->reduce_final_conc Yes check_final_conc->solution_clear No reduce_final_conc->solution_clear

Caption: Troubleshooting decision tree for solubility issues.

References

managing hypocortisolism in animal models treated with Osilodrostat Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Osilodrostat Phosphate in animal models, with a specific focus on the identification and management of hypocortisolism.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary mechanism of action for this compound?

A1: this compound is the prodrug of Osilodrostat, a potent inhibitor of the enzyme 11β-hydroxylase (CYP11B1).[1][2][3] This enzyme is critical as it catalyzes the final step in the cortisol biosynthesis pathway within the adrenal gland, converting 11-deoxycortisol to cortisol.[1][4] By blocking this step, Osilodrostat effectively reduces the production of cortisol.[1] It also has an inhibitory effect on aldosterone synthase (CYP11B2).[1][4]

Q2: What are the expected signs of hypocortisolism in our animal models?

A2: While direct translation from human symptoms is not always possible, hypocortisolism (adrenal insufficiency) in animal models typically manifests as a constellation of non-specific signs.[5] Researchers should monitor for:

  • General Malaise: Lethargy, weakness, and reduced activity.[5][6]

  • Gastrointestinal Issues: Loss of appetite, weight loss, vomiting, and diarrhea.[2][5]

  • Metabolic Changes: Hypoglycemia (low blood sugar) can occur due to glucocorticoid deficiency.[5][6]

  • Cardiovascular Signs: Hypotension (low blood pressure) and dehydration may be present.[6][7] In severe cases, this can lead to an "adrenal crisis," a life-threatening state of circulatory collapse.[6][7]

Q3: How can we confirm if our animal model is experiencing hypocortisolism?

A3: Confirmation involves biochemical testing. The most direct method is to measure serum or plasma cortisol (or corticosterone in rodents) levels. A morning serum cortisol level below 5.0 μg/dL is often indicative of adrenal insufficiency in a clinical context.[8] An ACTH stimulation test is the gold-standard diagnostic tool to assess the adrenal gland's functional reserve.[5][9][10] A blunted or absent cortisol response to ACTH administration confirms adrenal insufficiency.

Q4: An animal is showing signs of hypocortisolism. What are the immediate steps?

A4: If hypocortisolism is suspected, immediate action is required:

  • Temporarily discontinue Osilodrostat treatment. [2][11] This is the first and most critical step to prevent further cortisol suppression.

  • Measure serum/plasma cortisol levels. This will confirm the biochemical state of hypocortisolism.[2]

  • Initiate glucocorticoid replacement therapy if necessary. [2][4] In cases of moderate to severe symptoms or confirmed low cortisol, administer a replacement dose of a glucocorticoid (e.g., hydrocortisone, prednisolone).[4][12]

  • Provide supportive care. This may include fluid therapy to correct dehydration and electrolyte imbalances, and nutritional support.

Q5: How should we adjust the this compound dose after a hypocortisolism event?

A5: Once the animal has stabilized and symptoms have resolved, Osilodrostat can be reinitiated at a lower dose.[11] A dose reduction of 25-50% from the dose that induced hypocortisolism is a reasonable starting point. Subsequently, the dose should be slowly titrated upwards at intervals of no less than one to two weeks, with frequent monitoring of cortisol levels to ensure they remain within the desired physiological range.[11][13]

Q6: What is glucocorticoid withdrawal syndrome and how does it differ from hypocortisolism?

A6: Glucocorticoid withdrawal syndrome can occur when cortisol levels are lowered rapidly, even if they remain within the normal range.[14] The animal's body has become accustomed to high cortisol levels, and the rapid drop can induce symptoms like fatigue, myalgia, and anorexia, similar to hypocortisolism, but without the dangerously low cortisol levels.[14] Management involves a temporary reduction in the Osilodrostat dose to allow for a more gradual adaptation, followed by a slower up-titration schedule.[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to Osilodrostat treatment and the management of hypocortisolism.

Table 1: Osilodrostat Dosing and Titration Recommendations (Clinical Data Extrapolation)

ParameterRecommendationRationale & Citation
Starting Dose Initiate at a low dose (e.g., 1-2 mg/kg/day, divided BID).A conservative start allows for assessment of individual sensitivity. Clinical starting doses are typically 2 mg BID.[11][14]
Titration Interval Do not increase dose more frequently than every 1-2 weeks.Allows cortisol levels to stabilize and mitigates the risk of rapid cortisol decline, which can cause hypocortisolism or withdrawal syndrome.[11][13]
Titration Increment Increase dose in small increments (e.g., 1-2 mg/kg/day).Gradual increases prevent over-suppression of cortisol synthesis.[4][11]
Maximum Dose The maximum recommended maintenance dose in humans is 30 mg BID.Animal model doses should be determined empirically based on cortisol response and tolerability.[11]

Table 2: Biochemical Thresholds for Monitoring and Diagnosis

ParameterThreshold (Human Clinical Data)Significance in Animal Models
Morning Serum Cortisol < 5.0 μg/dL (<138 nmol/L)Strong indicator of adrenal insufficiency.[8]
Post-ACTH Serum Cortisol Varies by lab, but typically >18-20 µg/dL is considered a normal response.A sub-optimal response confirms adrenal insufficiency.[15]
Na:K Ratio < 27Suggestive of mineralocorticoid deficiency, a component of primary adrenal insufficiency.[5]

Experimental Protocols

Protocol 1: Serum Cortisol/Corticosterone Monitoring

  • Objective: To routinely assess circulating cortisol levels to guide Osilodrostat dosing.

  • Procedure: a. Collect blood samples at a consistent time point, preferably in the morning to align with the circadian peak. b. For rodents, blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture. Anesthesia may be required for some methods. c. Process the blood to separate serum or plasma by centrifugation. d. Store samples at -80°C until analysis. e. Analyze cortisol/corticosterone levels using a validated method such as ELISA or LC-MS/MS.[16]

  • Frequency: During dose titration, monitor levels 1-2 times per week. Once a maintenance dose is established, monitoring can be reduced to every 1-2 months, or as indicated by clinical signs.[11]

Protocol 2: ACTH Stimulation Test for Rodent Models

  • Objective: To definitively diagnose hypocortisolism by assessing adrenal gland responsiveness.

  • Materials:

    • Cosyntropin (synthetic ACTH)

    • Sterile saline for dilution

    • Syringes and needles

    • Blood collection supplies

  • Procedure: a. Baseline Sample (T=0): Collect a baseline blood sample for cortisol/corticosterone measurement. b. ACTH Administration: Administer Cosyntropin at a dose of 5 mcg/kg.[9] The intravenous (IV) route provides the most direct stimulation, but intramuscular (IM) injection is also effective.[9] c. Post-Stimulation Samples: Collect subsequent blood samples at 30 and 60 minutes post-injection.[10] Some studies in dogs show maximal stimulation at 60-90 minutes.[9] d. Analysis: Process all samples and measure cortisol/corticosterone levels.

  • Interpretation: A healthy adrenal gland will show a significant rise in cortisol levels post-stimulation. An animal with adrenal insufficiency due to excessive Osilodrostat will have a blunted or absent response, with post-stimulation cortisol levels remaining low.

Protocol 3: Glucocorticoid Replacement Therapy in Rodents

  • Objective: To provide physiological replacement of glucocorticoids in animals with confirmed, severe hypocortisolism.

  • Methodology (Slow-Release Pellets): This method mimics chronic, stable hormone levels.[17][18] a. Pellet Preparation: Prepare pellets containing corticosterone (or another appropriate glucocorticoid) mixed with a carrier like cholesterol. The concentration determines the release rate. For example, a 40 mg pellet with 10% corticosterone can provide physiological replacement in mice.[19] b. Surgical Implantation: Anesthetize the animal. Make a small incision in the skin, typically in the dorsal scapular region. c. Create a small subcutaneous pocket using blunt dissection. d. Insert the sterile pellet into the pocket. e. Close the incision with sutures or surgical clips. f. Provide appropriate post-operative care and analgesia.

  • Dosage: The dose must be carefully calculated to be physiological and not supraphysiological. Doses around 4-9 mg/kg/day have been used in mouse models of glucocorticoid-induced osteoporosis, which would be considered high for simple replacement.[18] Preliminary experiments are recommended to determine the optimal replacement dose for your specific model and experimental conditions.[19]

Visualizations

G cluster_pathway Adrenal Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone (DOC) Progesterone->Deoxycorticosterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1/ CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 Osilodrostat Osilodrostat Osilodrostat->Aldosterone Inhibits Osilodrostat->Cortisol Inhibits

Caption: Osilodrostat mechanism of action in the adrenal steroidogenesis pathway.

G Start Start Osilodrostat Treatment Monitor Monitor for Clinical Signs (Lethargy, Weight Loss, etc.) Start->Monitor MeasureCortisol Measure Morning Serum Cortisol Monitor->MeasureCortisol SignsPresent Clinical Signs of Hypocortisolism Present? Monitor->SignsPresent IsCortisolLow Cortisol < 5 µg/dL OR Rapid Decrease? MeasureCortisol->IsCortisolLow StopOsilodrostat Pause Osilodrostat Administer Glucocorticoid Replacement if Severe IsCortisolLow->StopOsilodrostat Yes ContinueDose Continue Current Dose Titrate Up if Needed IsCortisolLow->ContinueDose No SignsPresent->MeasureCortisol No SignsPresent->StopOsilodrostat Yes Restart Re-initiate Osilodrostat at Lower Dose After Stabilization StopOsilodrostat->Restart ReduceDose Reduce Osilodrostat Dose by 25-50% ContinueDose->Monitor Restart->Monitor

Caption: Experimental workflow for monitoring and managing hypocortisolism.

G Issue Animal Exhibits Lethargy, Anorexia, Weight Loss Q1 Is Serum Cortisol Significantly Low? Issue->Q1 A1_Yes Diagnosis: Hypocortisolism (Adrenal Insufficiency) Q1->A1_Yes Yes A1_No Diagnosis: Possible Glucocorticoid Withdrawal Syndrome or Other Cause Q1->A1_No No Sol_Hypo Action: 1. Pause Osilodrostat 2. Consider Glucocorticoid Replacement 3. Re-start at Lower Dose A1_Yes->Sol_Hypo Sol_Withdrawal Action: 1. Reduce Osilodrostat Dose 2. Slow Titration Schedule 3. Monitor Closely A1_No->Sol_Withdrawal

Caption: Troubleshooting logic for suspected adverse effects of Osilodrostat.

References

optimizing Osilodrostat Phosphate dosage to avoid adrenal insufficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Osilodrostat Phosphate dosage while mitigating the risk of adrenal insufficiency during pre-clinical and clinical investigations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

Osilodrostat is a potent, oral inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol biosynthesis in the adrenal gland.[1] By blocking this enzyme, osilodrostat effectively reduces the production of cortisol.[2] It also exhibits some inhibitory effects on aldosterone synthase (CYP11B2).[2]

Q2: What is the recommended starting dosage for Osilodrostat in clinical research settings?

The typical starting dose in adult subjects is 2 mg administered orally twice daily.[3] However, for subjects with moderate hepatic impairment (Child-Pugh B), a reduced starting dose of 1 mg twice daily is recommended. For severe hepatic impairment (Child-Pugh C), the recommended initial dose is 1 mg once daily in the evening.[3]

Q3: How should the dosage be titrated to achieve optimal efficacy while minimizing the risk of adrenal insufficiency?

Dosage titration should be individualized based on cortisol levels, patient tolerability, and clinical signs. A gradual titration is recommended to avoid rapid decreases in cortisol, which can precipitate adrenal insufficiency.[4]

Recommended Titration Schedule: [3]

  • Initial Titration: Increase the dose by 1-2 mg twice daily, no more frequently than every 2 weeks.

  • Further Titration: If a subject tolerates 10 mg twice daily and continues to have elevated 24-hour urinary free cortisol (UFC), the dose can be increased by 5 mg twice daily every 2 weeks.

Q4: What are the key monitoring parameters during Osilodrostat administration?

Close monitoring of cortisol levels is crucial. This includes:

  • 24-hour Urinary Free Cortisol (UFC): Monitor every 1-2 weeks until a stable dose is achieved, and then every 1-2 months thereafter.[3]

  • Serum or Plasma Cortisol: Morning serum cortisol can be used to evaluate for the development of adrenal insufficiency.[5]

  • Electrolytes: Periodically monitor potassium and magnesium levels.[6]

  • Electrocardiogram (ECG): Obtain a baseline ECG and repeat within one week of initiation and as clinically indicated, due to the risk of QTc prolongation.[6]

Q5: What are the clinical signs and symptoms of adrenal insufficiency to monitor for?

Researchers should be vigilant for the following symptoms of hypocortisolism: fatigue, nausea, vomiting, headache, low blood pressure (hypotension), abdominal pain, loss of appetite, and dizziness.[6][7]

Q6: How should suspected adrenal insufficiency be managed?

If adrenal insufficiency is suspected, the following steps are recommended:[3]

  • Decrease or Temporarily Discontinue Osilodrostat: If UFC levels fall below the target range or if there is a rapid decrease in cortisol levels accompanied by symptoms.

  • Initiate Glucocorticoid Replacement: If necessary, start glucocorticoid replacement therapy.

  • Stop Osilodrostat and Administer Exogenous Glucocorticoids: If serum or plasma cortisol levels are below the target range and the subject has clear symptoms of adrenal insufficiency.

  • Reinitiation: Once cortisol levels are within the target range and symptoms have resolved, Osilodrostat can be reinitiated at a lower dose.

Q7: What is a "block-and-replace" therapeutic strategy with Osilodrostat?

This strategy involves intentionally inducing hypocortisolism with a higher dose of Osilodrostat and then providing a physiological replacement dose of a glucocorticoid (e.g., hydrocortisone).[8] This approach can allow for more rapid control of hypercortisolism while minimizing the risk of symptomatic adrenal insufficiency.[9]

Q8: Are there any significant drug-drug interactions to consider?

Yes, Osilodrostat is a substrate of CYP3A4. Co-administration with strong CYP3A4 inhibitors may increase Osilodrostat levels, and co-administration with strong CYP3A4 inducers may decrease its levels. Dose adjustments may be necessary.[3]

Troubleshooting Guides

Issue 1: Rapid Decrease in Cortisol Levels and/or Symptoms of Adrenal Insufficiency
  • Possible Cause: The current Osilodrostat dosage is too high for the individual's metabolic rate or adrenal sensitivity.

  • Troubleshooting Steps:

    • Immediately pause Osilodrostat administration.

    • Assess the subject for signs and symptoms of adrenal insufficiency.

    • Measure serum/plasma cortisol levels.

    • If symptomatic and/or cortisol levels are low, administer a physiological dose of an exogenous glucocorticoid.

    • Once symptoms resolve and cortisol levels stabilize within the target range, consider restarting Osilodrostat at a lower dose (e.g., reduce the previous dose by 1-2 mg twice daily).

    • Increase monitoring frequency of UFC and serum cortisol to every 1-2 weeks during this adjustment period.

Issue 2: Persistently Elevated Cortisol Levels Despite Dose Titration
  • Possible Cause 1: Insufficient dosage of Osilodrostat.

  • Troubleshooting Steps:

    • Continue to titrate the Osilodrostat dose upwards according to the recommended schedule (by 1-2 mg twice daily every 2 weeks, or by 5 mg twice daily if the current dose is ≥10 mg twice daily and well-tolerated).[3]

    • Ensure adherence to the dosing schedule.

    • Re-evaluate for any new concomitant medications that may be inducing Osilodrostat metabolism.

  • Possible Cause 2: Analytical interference in cortisol assays.

  • Troubleshooting Steps:

    • Osilodrostat can lead to an accumulation of cortisol precursors, such as 11-deoxycortisol, which may cross-react with some cortisol immunoassays, leading to falsely elevated cortisol readings.[4]

    • Utilize a more specific method for cortisol measurement, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to avoid cross-reactivity.

Issue 3: Discrepancy Between 24-hour UFC and Serum Cortisol Levels
  • Possible Cause: Variability in sample collection or renal function.

  • Troubleshooting Steps:

    • Review the 24-hour urine collection procedure with the subject to ensure completeness and accuracy. Incomplete collection can lead to falsely low UFC values.[10]

    • In subjects with moderate to severe renal impairment, UFC excretion may be reduced, making it a less reliable marker. In such cases, place greater emphasis on serum/plasma cortisol measurements.[3]

Data Presentation

Table 1: Recommended Dosing and Titration of this compound

Parameter Recommendation Citation
Starting Dose 2 mg twice daily[3]
Starting Dose (Moderate Hepatic Impairment) 1 mg twice daily[3]
Starting Dose (Severe Hepatic Impairment) 1 mg once daily (evening)[3]
Initial Titration Increment 1-2 mg twice daily[3]
Titration Frequency No more than every 2 weeks[3]
Further Titration Increment (if dose ≥10 mg BID) 5 mg twice daily[3]
Maximum Recommended Dose 30 mg twice daily[3]

Table 2: Monitoring Parameters and Frequency

Parameter Frequency Citation
24-hour Urinary Free Cortisol (UFC) Every 1-2 weeks during titration; every 1-2 months at maintenance dose.[3]
Serum/Plasma Cortisol As needed, especially if symptoms of hypocortisolism are present.[5]
Potassium and Magnesium Periodically during treatment.[6]
Electrocardiogram (ECG) Baseline, 1 week after initiation, and as clinically indicated.[6]

Table 3: Clinical Trial Data on Osilodrostat Efficacy

Study Key Finding Citation
LINC 3At week 34, 86% of patients on Osilodrostat achieved normal cortisol levels compared to 29% on placebo.[4]
Pooled Analysis (LINC 2, 3, & 4)The most common dose for initial mean UFC control was 4 mg/day.[7]

Experimental Protocols

Protocol 1: 24-Hour Urinary Free Cortisol (UFC) Collection

Objective: To obtain an integrated measure of daily cortisol production.

Materials:

  • 24-hour urine collection container

  • Cooler with ice packs or access to a refrigerator

Procedure: [11]

  • Begin the collection in the morning. Upon waking, empty the bladder completely into the toilet and record this as the start time.

  • For the next 24 hours, collect all urine in the provided container.

  • Keep the collection container in a cool place, such as a refrigerator or a cooler with ice, for the entire 24-hour period.

  • The next morning, at the same time the collection started on day 1, empty the bladder one last time and add this urine to the container. This is the end of the 24-hour collection.

  • Label the container with the subject's name, date, and start/end times, and transport it to the laboratory for analysis.

Protocol 2: ACTH (Cosyntropin) Stimulation Test for Adrenal Insufficiency

Objective: To assess the adrenal glands' response to ACTH and diagnose adrenal insufficiency.

Materials:

  • Cosyntropin (synthetic ACTH)

  • Intravenous (IV) or Intramuscular (IM) injection supplies

  • Blood collection tubes

  • Centrifuge

  • Equipment for serum cortisol analysis

Procedure: [3]

  • Obtain a baseline blood sample for serum cortisol measurement.

  • Administer 250 mcg of cosyntropin either IV or IM.

  • Collect subsequent blood samples at 30 and 60 minutes post-administration.

  • Centrifuge the blood samples to separate the serum.

  • Measure the cortisol concentration in the baseline and post-stimulation serum samples.

  • Interpretation: A normal response is typically a post-stimulation serum cortisol level greater than a predefined cutoff (e.g., 18-20 µg/dL), though this can vary by laboratory. A suboptimal response suggests adrenal insufficiency.

Protocol 3: Serum Cortisol and 11-Deoxycortisol Measurement by LC-MS/MS

Objective: To accurately quantify cortisol and its precursor, 11-deoxycortisol, in serum, avoiding cross-reactivity from other steroid metabolites.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

  • Calibrators and internal standards for cortisol and 11-deoxycortisol

  • Serum samples

Procedure (General Overview): [12]

  • Sample Preparation:

    • Add isotopically labeled internal standards to the serum samples.

    • Perform protein precipitation followed by LLE (e.g., with methyl tert-butyl ether) or SPE to extract the steroids.

    • Evaporate the solvent and reconstitute the extract in the mobile phase.

  • LC Separation:

    • Inject the reconstituted sample into the LC system.

    • Separate the steroids using a suitable column (e.g., C18) and mobile phase gradient.

  • MS/MS Detection:

    • Introduce the eluent from the LC into the mass spectrometer.

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify cortisol and 11-deoxycortisol based on their unique precursor-to-product ion transitions.

  • Quantification:

    • Generate a calibration curve using the calibrators.

    • Calculate the concentrations of cortisol and 11-deoxycortisol in the samples based on the peak area ratios relative to the internal standards.

Mandatory Visualizations

Osilodrostat_Mechanism_of_Action cluster_adrenal_cortex Adrenal Cortex Steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone CYP11B2 (Aldosterone Synthase) Aldosterone Aldosterone Corticosterone->Aldosterone 11-Deoxycortisol 11-Deoxycortisol 17-OH Progesterone->11-Deoxycortisol Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 (11β-hydroxylase) Osilodrostat Osilodrostat Osilodrostat->11-Deoxycortisol Inhibits

Caption: Osilodrostat's inhibition of CYP11B1 in the adrenal cortex.

Osilodrostat_Dose_Titration_Workflow Start Start Osilodrostat 2 mg BID Monitor Monitor UFC & Symptoms every 1-2 weeks Start->Monitor Assess Cortisol in Target Range? Monitor->Assess TitrateUp Increase Dose (1-2 mg BID) Assess->TitrateUp No CheckSymptoms Symptoms of Adrenal Insufficiency? Assess->CheckSymptoms Yes TitrateUp->Monitor Maintain Maintain Dose & Monitor every 1-2 months CheckSymptoms->Maintain No ReduceDose Reduce or Pause Dose Administer Glucocorticoids CheckSymptoms->ReduceDose Yes ReduceDose->Monitor

Caption: Workflow for Osilodrostat dose titration and monitoring.

Block_and_Replace_Strategy Start Initiate Osilodrostat (potentially higher dose) Block Block Cortisol Production Start->Block Replace Administer Physiological Glucocorticoid Replacement Start->Replace Monitor Monitor for Symptoms of Over/Under-Replacement Block->Monitor Replace->Monitor Adjust Adjust Glucocorticoid Dose Monitor->Adjust If Needed Outcome Controlled Cortisol Levels with Minimal Risk of Adrenal Crisis Monitor->Outcome Stable Adjust->Monitor

Caption: Logical flow of the "Block-and-Replace" therapeutic strategy.

References

Technical Support Center: Interpreting Off-Target Effects of Osilodrostat Phosphate in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the off-target effects of Osilodrostat Phosphate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action of this compound?

A1: this compound is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol biosynthesis in the adrenal gland.[1][2][3] By inhibiting CYP11B1, osilodrostat effectively reduces cortisol production.[1]

Q2: What are the primary known off-target effects of this compound?

A2: The most significant off-target effect is the inhibition of aldosterone synthase (CYP11B2), which is involved in aldosterone production.[1][4] Osilodrostat also inhibits other cytochrome P450 enzymes to varying degrees, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4/5.[5]

Q3: What are the observable consequences of Osilodrostat's off-target effects in experimental models?

A3: Inhibition of CYP11B2 can lead to a decrease in aldosterone levels. The blockade of cortisol synthesis can also cause an accumulation of precursor steroids, such as 11-deoxycorticosterone and androgens.[3][5] This can result in downstream effects like hypokalemia, edema, hypertension, hirsutism, and acne.[6][7][8]

Q4: How can I differentiate between on-target and off-target effects in my cell-based assays?

A4: To distinguish between on-target (cortisol reduction) and off-target effects, consider using cell lines with genetic knockouts of specific CYP enzymes. Additionally, co-administration of antagonists for receptors that are activated by accumulating precursors (e.g., mineralocorticoid receptor antagonists like spironolactone) can help isolate the effects.[9] A comprehensive analysis of the steroid hormone profile using LC-MS/MS is crucial to identify the accumulation of specific precursors, which points towards off-target enzyme inhibition.[2][10][11]

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Effect) Recommended Troubleshooting Steps
Unexpected changes in cell morphology or viability unrelated to cortisol levels. Inhibition of other CYP450 enzymes (e.g., CYP3A4) essential for cell health, or accumulation of a toxic precursor steroid.1. Perform a dose-response curve to determine if the effect is dose-dependent. 2. Analyze the steroid profile via LC-MS/MS to identify accumulating precursors. 3. Use a panel of cell lines with varying CYP450 expression to see if the effect is enzyme-specific. 4. Consider co-treatment with a pan-caspase inhibitor to assess for apoptosis.
Changes in electrolyte balance (e.g., potassium levels) in in vivo or in vitro models. Inhibition of aldosterone synthase (CYP11B2) leading to reduced aldosterone and accumulation of 11-deoxycorticosterone, which has mineralocorticoid activity.1. Measure aldosterone and 11-deoxycorticosterone levels in your experimental system. 2. Co-administer a mineralocorticoid receptor antagonist (e.g., spironolactone, eplerenone) to see if the effect is mitigated.[9] 3. Monitor electrolyte concentrations closely in in vivo studies.
Androgen-related phenotypic changes (e.g., increased expression of androgen-responsive genes). Shunting of the steroidogenesis pathway towards androgen production due to the block at CYP11B1.1. Quantify androgen levels (e.g., testosterone, DHEA, androstenedione) in your samples.[6] 2. Use an androgen receptor antagonist (e.g., bicalutamide) to confirm the involvement of the androgen receptor. 3. In female animal models, monitor for physical signs of hyperandrogenism.
Observed effects do not correlate with the degree of cortisol inhibition. The observed phenotype may be a result of an off-target effect independent of CYP11B1 inhibition.1. Perform a comprehensive screen of Osilodrostat's activity against a panel of kinases and other enzymes to identify potential unintended targets.[12] 2. Utilize computational models to predict potential off-target binding.[13] 3. Compare the phenotypic effects of Osilodrostat with other CYP11B1 inhibitors that have different chemical scaffolds.

Quantitative Data

Table 1: IC50 Values of Osilodrostat for On-Target and Off-Target CYP Enzymes

EnzymeCommon FunctionOsilodrostat IC50 (nM)Reference
CYP11B1 (11β-hydroxylase) Cortisol Synthesis (On-Target) 0.035 µM (35 nM) [4]
CYP11B2 (Aldosterone synthase) Aldosterone Synthesis (Off-Target) 0.7 nM [4]
CYP11A1 Cholesterol side-chain cleavagePartial inhibition at 1000 nM[14]
CYP17A1 17α-hydroxylase/17,20-lyaseNegligible inhibition up to 1000 nM[14]
CYP21A2 21-hydroxylaseNegligible inhibition up to 1000 nM[14]
CYP1A2 Drug MetabolismModerate Inhibitor
CYP2C19 Drug MetabolismModerate Inhibitor
CYP2D6 Drug MetabolismWeak Inhibitor
CYP3A4/5 Drug MetabolismWeak Inhibitor

Experimental Protocols

Steroid Hormone Profiling by LC-MS/MS

This protocol allows for the quantification of multiple steroid hormones to assess the impact of Osilodrostat on the steroidogenesis pathway.

a. Sample Preparation:

  • Collect cell culture supernatant or animal plasma/serum.

  • Add an internal standard mix containing deuterated versions of the steroids of interest.

  • Perform protein precipitation using a solvent like acetonitrile.

  • Centrifuge to pellet the precipitated proteins.

  • Perform liquid-liquid extraction of the supernatant using a solvent such as methyl tert-butyl ether (MTBE).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[10][15]

b. LC-MS/MS Analysis:

  • Use a reverse-phase C18 or similar column for chromatographic separation.

  • Employ a gradient elution with mobile phases such as water with formic acid and methanol or acetonitrile.

  • Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Optimize MRM transitions for each steroid and internal standard.

  • Quantify the steroids by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.[16][17]

In Vitro CYP450 Inhibition Assay (IC50 Determination)

This protocol is used to determine the concentration of Osilodrostat that inhibits 50% of the activity of a specific CYP enzyme.

a. Materials:

  • Human liver microsomes or recombinant human CYP enzymes.[18]

  • A specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).[7]

  • NADPH regenerating system.

  • Osilodrostat at various concentrations.

  • A known inhibitor for the specific CYP isoform as a positive control.

b. Procedure:

  • Pre-incubate the microsomes or recombinant enzymes with Osilodrostat at various concentrations in a buffer.

  • Initiate the reaction by adding the probe substrate and the NADPH regenerating system.

  • Incubate at 37°C for a specific time.

  • Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

  • Centrifuge to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.

  • Calculate the percent inhibition at each Osilodrostat concentration relative to a vehicle control.

  • Plot the percent inhibition against the log of the Osilodrostat concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3][18][19]

Visualizations

Steroidogenesis_Pathway_and_Osilodrostat_Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Osilodrostat_On Osilodrostat (On-Target) Osilodrostat_On->Deoxycortisol Osilodrostat_Off Osilodrostat (Off-Target) Osilodrostat_Off->Corticosterone

Caption: Osilodrostat's impact on the steroidogenesis pathway.

Experimental_Workflow cluster_observation Initial Observation cluster_investigation Investigation Steps cluster_interpretation Interpretation Unexpected_Phenotype Unexpected Phenotype Observed with Osilodrostat Treatment Steroid_Profiling Steroid Profiling (LC-MS/MS) Unexpected_Phenotype->Steroid_Profiling CYP_Inhibition_Assay CYP Inhibition Panel (IC50 Determination) Unexpected_Phenotype->CYP_Inhibition_Assay Gene_Expression Gene Expression Analysis (e.g., qPCR for CYP enzymes) Unexpected_Phenotype->Gene_Expression On_Target On-Target Effect (Cortisol Pathway) Steroid_Profiling->On_Target Off_Target Off-Target Effect (Other Pathways) Steroid_Profiling->Off_Target CYP_Inhibition_Assay->Off_Target Gene_Expression->On_Target Gene_Expression->Off_Target

Caption: Workflow for troubleshooting off-target effects.

References

addressing Osilodrostat Phosphate resistance in cell culture models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Osilodrostat Phosphate in cell culture models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cell culture?

A1: Osilodrostat is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal cortex.[1][2][3] By inhibiting CYP11B1, Osilodrostat blocks the conversion of 11-deoxycortisol to cortisol.[2][3] It also inhibits aldosterone synthase (CYP11B2), which is involved in aldosterone production.[2][4] This leads to a decrease in cortisol and aldosterone secretion and an accumulation of their precursors.[1]

Q2: Which cell lines are appropriate for studying the effects of this compound?

A2: The human adrenocortical carcinoma cell line NCI-H295 and its substrains (e.g., H295R) are the most widely used models for studying adrenal steroidogenesis and the effects of its inhibitors.[5][6][7][8] These cells express the key enzymes necessary for cortisol and aldosterone synthesis, including CYP11B1.[5][9] Other adrenocortical carcinoma cell lines such as MUC-1 and SW-13 can also be considered, although their steroidogenic profiles may differ.[1][5][7]

Q3: What are the expected effects of this compound on the steroid profile of NCI-H295R cells?

A3: Treatment of NCI-H295R cells with Osilodrostat is expected to cause a dose-dependent decrease in the secretion of cortisol and corticosterone.[3] Concurrently, you should observe an accumulation of the upstream precursors, 11-deoxycortisol and 11-deoxycorticosterone.[3]

Troubleshooting Guide: Addressing this compound Resistance

Problem: My cell culture model is showing reduced sensitivity or resistance to this compound.

This guide provides a systematic approach to troubleshooting potential Osilodrostat resistance in your cell culture experiments.

Step 1: Verify Experimental Setup and Drug Potency

Question: How can I be sure that my experimental setup is correct and the drug is active?

Answer:

  • Cell Line Authentication: Confirm the identity of your cell line (e.g., NCI-H295R) through short tandem repeat (STR) profiling to rule out cross-contamination.

  • Mycoplasma Contamination: Regularly test your cultures for mycoplasma contamination, as this can alter cellular responses to drugs.

  • Drug Integrity: Ensure that your this compound stock solution is correctly prepared, stored, and has not expired. Prepare fresh dilutions for each experiment.

  • Positive Control: Include a positive control (e.g., a cell line known to be sensitive to Osilodrostat) in your experiments to verify drug activity.

  • Dose-Response Curve: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line and compare it to published values. In HAC15 cells, an IC50 for cortisol production inhibition by osilodrostat was reported to be 0.035 µM.[10]

Step 2: Investigate Potential Mechanisms of Resistance

If you have confirmed your experimental setup is sound, the following are potential mechanisms of resistance to investigate.

Hypothesized Mechanism 1: Alterations in the Drug Target (CYP11B1)

Question: Could mutations in the CYP11B1 gene be causing resistance?

Answer: While not yet documented for Osilodrostat, mutations in drug targets are a common mechanism of acquired drug resistance.

  • Hypothesis: A mutation in the CYP11B1 gene could alter the binding site of Osilodrostat, reducing its inhibitory effect.

  • Troubleshooting/Investigation:

    • Sequence the CYP11B1 gene in your resistant cell line and compare it to the sequence in the parental, sensitive cell line.

    • Analyze for mutations in the coding region that could affect protein structure and drug binding.

Hypothesized Mechanism 2: Upregulation of Bypass Pathways

Question: Could the cells be compensating for CYP11B1 inhibition?

Answer: Cells can adapt to targeted therapies by upregulating alternative signaling pathways to maintain their function.

  • Hypothesis: Resistant cells may upregulate other steroidogenic enzymes or pathways to compensate for the blockade of cortisol synthesis. For instance, polymorphisms in the CYP17A1 gene have been associated with varied responses to other steroidogenesis inhibitors.[11]

  • Troubleshooting/Investigation:

    • Perform transcriptomic analysis (RNA-seq) to compare gene expression profiles between sensitive and resistant cells. Look for upregulation of genes involved in steroidogenesis.

    • Conduct proteomic analysis to confirm changes in protein expression levels of steroidogenic enzymes.

    • Analyze the complete steroid profile of resistant cells using liquid chromatography-mass spectrometry (LC-MS/MS) to identify any unexpected steroid products.

Hypothesized Mechanism 3: Increased Drug Efflux

Question: Are the cells actively removing Osilodrostat?

Answer: Overexpression of ATP-binding cassette (ABC) transporters is a classic mechanism of multidrug resistance.

  • Hypothesis: Resistant cells may overexpress drug efflux pumps (e.g., P-glycoprotein/MDR1) that actively transport Osilodrostat out of the cell, reducing its intracellular concentration.

  • Troubleshooting/Investigation:

    • Measure the expression levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in sensitive and resistant cells using qPCR or western blotting.

    • Test for functional efflux pump activity using fluorescent substrates of these transporters (e.g., rhodamine 123 for P-gp).

    • Co-treat resistant cells with Osilodrostat and a known inhibitor of the overexpressed efflux pump to see if sensitivity can be restored.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of this compound on the viability of adherent adrenocortical carcinoma cells (e.g., NCI-H295R).

Materials:

  • NCI-H295R cells

  • Complete growth medium (e.g., DMEM/F12 supplemented with serum and insulin-transferrin-selenium)

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count NCI-H295R cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a 2-fold serial dilution of this compound in complete growth medium. A suggested starting concentration range is 0.001 µM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug) and a no-cell control (medium only).

    • Remove the medium from the cells and add 100 µL of the diluted this compound or vehicle control to the appropriate wells.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) x 100.

    • Plot the percentage of cell viability against the logarithm of the Osilodrostat concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Protocol 2: Analysis of Steroid Hormones by LC-MS/MS

This protocol provides a general workflow for analyzing changes in steroid hormone production in response to Osilodrostat treatment.

Procedure:

  • Cell Culture and Treatment:

    • Plate NCI-H295R cells in 6-well or 12-well plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).

  • Sample Collection:

    • Collect the cell culture supernatant.

    • Centrifuge to remove any cellular debris.

    • Store the supernatant at -80°C until analysis.

  • Sample Preparation:

    • Perform a liquid-liquid or solid-phase extraction to isolate the steroids from the culture medium.

    • Reconstitute the extracted steroids in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a validated liquid chromatography-tandem mass spectrometry method to separate and quantify the steroids of interest (e.g., cortisol, 11-deoxycortisol, aldosterone, corticosterone, and androstenedione).

  • Data Analysis:

    • Calculate the concentration of each steroid in the samples.

    • Normalize the steroid concentrations to the total protein content or cell number in each well.

    • Compare the steroid profiles of Osilodrostat-treated cells to the vehicle-treated controls.

Data Presentation

Table 1: Example IC50 Values of Steroidogenesis Inhibitors in Adrenocortical Cell Lines

CompoundCell LineAssay EndpointIC50 (µM)Reference
OsilodrostatHAC15Cortisol Production0.035[10]
MetyraponeHAC15Cortisol Production0.068[10]
KetoconazoleHAC15Cortisol Production0.621[10]
EF24SW13Cell Viability6.5 ± 2.4[12]
EF24H295RCell Viability4.9 ± 2.8[12]

Visualizations

Steroidogenesis_Pathway_and_Osilodrostat_Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 CYP11A1 Cholesterol->CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone Hydroxyprogesterone 17-OH Progesterone Pregnenolone->Hydroxyprogesterone DHEA DHEA Pregnenolone->DHEA CYP17A1 CYP17A1 Pregnenolone->CYP17A1 HSD3B2 3β-HSD Pregnenolone->HSD3B2 Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Progesterone->Hydroxyprogesterone CYP21A2 CYP21A2 Progesterone->CYP21A2 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 CYP11B1 Deoxycorticosterone->CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 CYP11B2 Corticosterone->CYP11B2 Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione Hydroxyprogesterone->CYP21A2 Cortisol Cortisol Deoxycortisol->Cortisol Deoxycortisol->CYP11B1 DHEA->Androstenedione CYP11A1->Pregnenolone CYP17A1->Hydroxyprogesterone HSD3B2->Progesterone CYP21A2->Deoxycorticosterone CYP21A2->Deoxycortisol CYP11B1->Corticosterone CYP11B1->Cortisol CYP11B2->Aldosterone Osilodrostat Osilodrostat Phosphate Osilodrostat->CYP11B1 Inhibits Osilodrostat->CYP11B2 Inhibits

Caption: Osilodrostat inhibits CYP11B1 and CYP11B2 in the steroidogenesis pathway.

troubleshooting_workflow start Reduced Sensitivity to Osilodrostat Observed step1 Step 1: Verify Experimental Setup - Cell Line Authentication (STR) - Mycoplasma Test - Drug Integrity - Positive Control - IC50 Determination start->step1 decision1 Is Experimental Setup Valid? step1->decision1 step2 Step 2: Investigate Resistance Mechanisms decision1->step2 Yes invalid_setup Re-evaluate and Correct Experimental Procedures decision1->invalid_setup No mech1 Mechanism 1: Target Alteration - Sequence CYP11B1 gene step2->mech1 mech2 Mechanism 2: Bypass Pathways - RNA-seq / Proteomics - Steroid Profiling (LC-MS/MS) step2->mech2 mech3 Mechanism 3: Drug Efflux - ABC Transporter Expression - Efflux Pump Activity Assay step2->mech3 end Identify Potential Resistance Mechanism mech1->end mech2->end mech3->end

Caption: A workflow for troubleshooting Osilodrostat resistance in cell culture.

References

Technical Support Center: Osilodrostat Phosphate and In Vivo Electrolyte Balance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of Osilodrostat Phosphate on electrolyte balance in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound affects electrolyte balance?

A1: Osilodrostat is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal glands.[1][2][3] By blocking this enzyme, Osilodrostat leads to an accumulation of upstream steroid precursors, notably 11-deoxycorticosterone (DOC).[1] DOC possesses mineralocorticoid activity and can activate the mineralocorticoid receptor, leading to sodium retention, potassium excretion, and consequently, hypokalemia, edema, and hypertension.[1][4][5]

Q2: How common is hypokalemia in patients treated with Osilodrostat?

A2: Hypokalemia is a common adverse event associated with Osilodrostat treatment. Clinical studies have reported hypokalemia in approximately 13% to 17% of patients with Cushing's disease undergoing treatment.[4][6] Most of these cases are mild and manageable.[7]

Q3: What are the typical signs and symptoms of electrolyte imbalance to monitor for during Osilodrostat treatment?

A3: Researchers and clinicians should monitor for signs and symptoms of both hypokalemia and adrenal insufficiency. Symptoms of hypokalemia may include muscle weakness or cramps, fatigue, irregular heartbeat, and increased thirst.[4] Symptoms of adrenal insufficiency, which can also affect electrolytes, include nausea, vomiting, unusual tiredness or weakness, stomach pain, loss of appetite, and dizziness.[4]

Q4: Are there any recommendations for baseline and ongoing monitoring of electrolytes?

A4: Yes, it is recommended to assess electrolyte levels, particularly potassium and magnesium, before initiating Osilodrostat therapy.[1][5] Any pre-existing hypokalemia or hypomagnesemia should be corrected prior to starting treatment.[5] Periodic monitoring of electrolytes should continue throughout the treatment course, especially during the dose-titration phase.[8] An electrocardiogram (ECG) is also recommended at baseline and during treatment to monitor for any QT prolongation, which can be exacerbated by electrolyte abnormalities.[9][10]

Q5: Can Osilodrostat affect other electrolytes besides potassium?

A5: While hypokalemia is the most frequently reported electrolyte abnormality, the mineralocorticoid excess effect can also lead to sodium retention and subsequent fluid retention (edema) and hypertension.[4][5] In a phase II study, mean sodium levels did not show clinically meaningful changes from baseline to week 22.[7] However, individual patient responses can vary.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Mild Hypokalemia (e.g., 3.0-3.4 mmol/L) Accumulation of mineralocorticoid precursors (e.g., 11-deoxycorticosterone) due to 11β-hydroxylase inhibition.[1][7]- Consider potassium supplementation.[4] - Continue to monitor potassium levels closely.
Persistent or Worsening Hypokalemia Insufficient potassium supplementation or significant mineralocorticoid excess.- Increase the dose of potassium supplementation. - Consider adding a mineralocorticoid receptor antagonist such as spironolactone or eplerenone.[8] - Evaluate the patient's diet for adequate potassium intake.
Hypertension and/or Edema Sodium and water retention secondary to mineralocorticoid excess.[4][5]- Monitor blood pressure and for signs of fluid overload. - Consider the addition of a mineralocorticoid receptor antagonist.[8] - A diuretic may be considered, with careful monitoring of potassium levels.
Symptoms of Adrenal Insufficiency (e.g., nausea, vomiting, dizziness) Excessive cortisol suppression.[11][12] This can sometimes be associated with electrolyte changes.- Immediately assess cortisol levels. - The dose of Osilodrostat may need to be reduced or temporarily discontinued.[4] - Low-dose, short-term glucocorticoid replacement therapy may be necessary.[4]
QT Prolongation on ECG Can be a direct effect of the drug or exacerbated by electrolyte imbalances like hypokalemia and hypomagnesemia.[9][10]- Correct any existing hypokalemia and/or hypomagnesemia.[5] - Re-evaluate the necessity of concomitant medications known to prolong the QT interval. - Consider more frequent ECG monitoring.[5]

Quantitative Data from Clinical Studies

Table 1: Incidence of Hypokalemia in Clinical Trials of Osilodrostat for Cushing's Disease

StudyNumber of PatientsIncidence of HypokalemiaSeverityManagement
LINC 3[6]13713% (18 patients)Grades 3 to 4 in 7 patientsNot specified in detail, but generally managed with standard care.
Phase II Study[7]1947% (9 patients developed mild hypokalemia)Mild (range 3.0–3.4 mmol/L)Two patients received potassium supplementation; others resolved without intervention.
Pooled Data[4]Not specified17%Not specifiedAll cases responded to potassium supplementation and/or mineralocorticoid antagonist therapy.

Table 2: Mean Electrolyte Changes in a Phase II Study of Osilodrostat (22 weeks)

ElectrolyteBaseline (Mean ± SD)Week 22 (Mean ± SD)Clinically Meaningful Change
Sodium (mmol/L)140.6 ± 2.7141.0 ± 2.1No
Potassium (mmol/L)4.1 ± 0.43.8 ± 0.4No (mean remained in normal range)

Data from Fleseriu et al. (2016)[7]

Experimental Protocols

The following provides a generalized methodology based on the LINC clinical trial program for Osilodrostat in patients with Cushing's disease.

Objective: To evaluate the efficacy and safety of Osilodrostat in normalizing urinary free cortisol (UFC) levels and managing the clinical signs of Cushing's disease.

Study Design: Phase II and III, multicenter, open-label or with a randomized, double-blind, placebo-controlled period.[13][14]

Patient Population: Adult patients with a confirmed diagnosis of Cushing's disease, often with persistent or recurrent disease after pituitary surgery.[13]

Intervention:

  • Starting Dose: Osilodrostat is typically initiated at a dose of 2 mg twice daily.[12]

  • Dose Titration: The dose is gradually increased (e.g., every 2 weeks) based on efficacy (UFC levels) and tolerability, with a focus on avoiding hypocortisolism.[11][14]

  • Monitoring:

    • Efficacy: 24-hour UFC is the primary efficacy endpoint.[13][15] Late-night salivary cortisol and serum cortisol may also be measured.[6]

    • Safety: Adverse events are monitored throughout the study. Specific monitoring includes:

      • Electrolytes: Serum potassium and sodium are measured at baseline and periodically throughout the trial.[7]

      • Cardiovascular: Blood pressure and ECGs are monitored, particularly for QT interval prolongation.[9]

      • Hormones: Levels of ACTH, cortisol precursors (like 11-deoxycortisol), and androgens are assessed.[6]

Data Analysis: The primary endpoint is typically the proportion of patients achieving normal UFC levels at a specific time point (e.g., week 12 or 24).[13][15] Safety data, including the incidence of adverse events like hypokalemia, are summarized descriptively.

Visualizations

Osilodrostat_Pathway cluster_steroidogenesis Adrenal Steroidogenesis Pathway cluster_action Osilodrostat Action & Consequences Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA Deoxycorticosterone 11-Deoxycorticosterone (DOC) Progesterone->Deoxycorticosterone CYP21A2 Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol CYP21A2 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Accumulation Accumulation of Precursors Deoxycorticosterone->Accumulation Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 Deoxycortisol->Accumulation Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Osilodrostat Osilodrostat Block1 Inhibition Osilodrostat->Block1 Block2 Inhibition Osilodrostat->Block2 Block1->Deoxycortisol CYP11B1 Block2->Deoxycorticosterone CYP11B1 Mineralocorticoid Mineralocorticoid Receptor Activation Accumulation->Mineralocorticoid Hypokalemia Hypokalemia Mineralocorticoid->Hypokalemia Hypertension Hypertension/Edema Mineralocorticoid->Hypertension

Caption: Mechanism of Osilodrostat-induced hypokalemia.

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment & Monitoring cluster_outcomes Outcome Assessment Patient Patient with Cushing's Disease Baseline Baseline Assessment - 24h UFC - Serum Electrolytes (K+, Na+) - ECG, Blood Pressure Patient->Baseline Initiate Initiate Osilodrostat (e.g., 2 mg BID) Baseline->Initiate Titrate Dose Titration (every ~2 weeks) Initiate->Titrate Monitor Periodic Monitoring - 24h UFC - Electrolytes - Adverse Events Titrate->Monitor Monitor->Titrate Adjust dose based on UFC & tolerability Efficacy Primary Efficacy Endpoint (Proportion of patients with normal UFC) Monitor->Efficacy Safety Safety Analysis (Incidence of hypokalemia, adrenal insufficiency, etc.) Monitor->Safety

Caption: Generalized clinical trial workflow for Osilodrostat.

References

Validation & Comparative

A Comparative Analysis of Osilodrostat and Metyrapone in Cortisol Production Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of therapeutic agents targeting hypercortisolism, osilodrostat and metyrapone have emerged as critical inhibitors of cortisol synthesis. Both drugs are pivotal in the management of Cushing's syndrome, a condition characterized by prolonged exposure to high levels of cortisol. This guide provides a detailed, data-driven comparison of osilodrostat phosphate and metyrapone for researchers, scientists, and drug development professionals, focusing on their mechanisms, in vitro and clinical efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: Targeting the Final Steps of Cortisol Synthesis

Both osilodrostat and metyrapone function by inhibiting key enzymes in the adrenal steroidogenesis pathway. Their primary target is 11β-hydroxylase (CYP11B1), the enzyme that catalyzes the final and rate-limiting step in cortisol biosynthesis: the conversion of 11-deoxycortisol to cortisol.[1][2]

Osilodrostat is a potent inhibitor of both 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2).[3] This dual inhibition leads to a reduction in both cortisol and aldosterone levels. Some studies suggest that osilodrostat may also have a less pronounced inhibitory effect on other steroidogenic enzymes, such as CYP21A2 (21-hydroxylase) and CYP17A1 (17α-hydroxylase/17,20-lyase), which could explain the lower accumulation of androgen precursors compared to metyrapone.[4]

Metyrapone is considered a more selective inhibitor of CYP11B1.[5] Its inhibition of cortisol synthesis leads to an accumulation of the precursor 11-deoxycortisol.[2] This accumulation can be shunted towards the androgen synthesis pathway, often resulting in more pronounced androgenic side effects, such as hirsutism.[6]

Below is a diagram illustrating the adrenal steroidogenesis pathway and the points of inhibition for both drugs.

cluster_pathway Adrenal Steroidogenesis Pathway cluster_inhibitors Inhibitor Targets Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD SeventeenOHPreg 17-OH Pregnenolone Pregnenolone->SeventeenOHPreg CYP17A1 Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 SeventeenOHProg 17-OH Progesterone Progesterone->SeventeenOHProg CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 DHEA DHEA SeventeenOHPreg->DHEA CYP17A1 Deoxycortisol 11-Deoxycortisol SeventeenOHProg->Deoxycortisol CYP21A2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone Osilodrostat Osilodrostat Osilodrostat->Corticosterone Potent Inhibition Osilodrostat->Aldosterone Osilodrostat->Deoxycortisol Potent Inhibition Osilodrostat->Cortisol Metyrapone Metyrapone Metyrapone->Deoxycortisol Inhibition Metyrapone->Cortisol

Caption: Adrenal steroidogenesis pathway with inhibitor targets.

In Vitro Efficacy: A Quantitative Comparison

The potency of osilodrostat and metyrapone has been quantified in vitro using various cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their efficacy. Data consistently shows that osilodrostat is a more potent inhibitor of cortisol production than metyrapone in human adrenocortical cell lines.

DrugTarget EnzymeIC50 (nM)Cell Line / SystemReference
Osilodrostat CYP11B12.5 - 9.5V79 cells, In vitro data[3][7]
CYP11B20.28 - 0.7V79 cells, In vitro data[3][7]
Cortisol Production35HAC15 cells[5][8]
Cortisol Production8.4NCI-H295R cells[7]
Aldosterone Production3.2NCI-H295R cells[7]
Metyrapone CYP11B17830In vitro data[9]
Cortisol Production68HAC15 cells[5][8]

Note: IC50 values can vary based on the experimental system (e.g., isolated enzymes vs. whole cells) and conditions.

Clinical Efficacy and Onset of Action

Clinical data reflects the in vitro findings, with studies suggesting that osilodrostat may offer a more rapid and complete normalization of cortisol levels compared to metyrapone.

ParameterOsilodrostatMetyraponeReference
UFC Normalization 77-86% of patients47-70% of patients[1]
Odds of Complete Response (vs. Metyrapone) 2.75x higher at Week 12, 10.5x higher at Week 36-[8][10]
Speed of Action Rapid reduction in UFC, less pronounced decrease at 2 weeks (-68.4%)Rapid reduction, but less pronounced than osilodrostat at 2 weeks (-21.3%)[9]

A retrospective cohort study directly comparing the two drugs found that osilodrostat appeared to reduce cortisol levels and control blood pressure more rapidly than metyrapone in the short-term treatment of Cushing's syndrome.[9][11] However, at 12 weeks, the reduction in urinary free cortisol (UFC) from baseline was more pronounced in the metyrapone group in that particular study.[9][12]

Side Effect Profiles

The differing selectivity of the two drugs contributes to their distinct side effect profiles.

  • Osilodrostat: Common side effects include hypocortisolism (adrenal insufficiency), nausea, headache, and fatigue.[1] Due to its inhibition of aldosterone synthase, it can also lead to an accumulation of precursors with mineralocorticoid activity, potentially causing hypokalemia and hypertension.[1] QTc prolongation has also been noted as an adverse effect.[9]

  • Metyrapone: The more selective inhibition of CYP11B1 leads to a significant accumulation of 11-deoxycortisol, which is then shunted to the androgen pathway. This results in a higher incidence of hyperandrogenism, particularly hirsutism in female patients.[1][6] Other side effects include dizziness, fatigue, and hypokalemia.[1]

Experimental Protocols

In Vitro Enzyme Inhibition Assay

A common method for evaluating the in vitro efficacy of steroidogenesis inhibitors involves using the human adrenocortical carcinoma cell line NCI-H295R, which expresses the key enzymes of the steroidogenesis pathway.[13]

cluster_workflow In Vitro Inhibition Assay Workflow A 1. Cell Culture NCI-H295R cells are cultured in appropriate medium. B 2. Treatment Cells are incubated with varying concentrations of Osilodrostat or Metyrapone (e.g., 0.01-10 µM) for a set duration (e.g., 72 hours). A->B C 3. Sample Collection The cell culture supernatant is collected. B->C D 4. Steroid Measurement Steroid levels (Cortisol, Aldosterone, etc.) in the supernatant are quantified using LC-MS/MS. C->D E 5. Data Analysis IC50 values are calculated by plotting steroid concentration against drug concentration. D->E

Caption: Workflow for an in vitro steroidogenesis inhibition assay.

Methodology:

  • Cell Culture: NCI-H295R cells are seeded in multi-well plates and allowed to adhere.[11]

  • Incubation: The cells are then treated with a range of concentrations of the inhibitor (e.g., osilodrostat or metyrapone) for a specified period, typically 24 to 72 hours.[11]

  • Supernatant Collection: After incubation, the cell culture medium (supernatant) is collected.

  • Steroid Quantification: The concentrations of cortisol, aldosterone, and other relevant steroids in the supernatant are measured using a highly specific and sensitive method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]

  • IC50 Determination: The results are used to generate dose-response curves, from which the IC50 value for each compound is determined.

Clinical Measurement of Urinary Free Cortisol (UFC)

The gold standard for assessing cortisol levels in a clinical setting is the measurement of free cortisol in a 24-hour urine collection, which reflects the biologically active portion of circulating cortisol.[14]

Methodology:

  • Sample Collection: A 24-hour urine sample is collected from the patient.

  • Sample Preparation: An aliquot of the urine is taken. A known amount of a stable isotope-labeled internal standard (e.g., cortisol-d4) is added to the sample. The sample then undergoes an extraction process, often a liquid-liquid extraction or solid-phase extraction (SPE), to separate the steroids from interfering substances.[10][15]

  • LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography system, which separates the different steroids. The separated compounds then enter a tandem mass spectrometer, which ionizes the molecules and measures their mass-to-charge ratio, allowing for precise and accurate quantification of cortisol.[10][14]

Conclusion

Both osilodrostat and metyrapone are effective inhibitors of cortisol synthesis, primarily targeting the CYP11B1 enzyme. In vitro data demonstrates that osilodrostat is a more potent inhibitor of cortisol production and also potently inhibits aldosterone synthase.[7][8] This translates to clinical findings where osilodrostat may offer a faster onset of action and higher rates of cortisol normalization.[1][9] However, their differing selectivity results in distinct side effect profiles, with metyrapone being associated with more significant androgenic effects and osilodrostat carrying a risk of QTc prolongation and effects related to mineralocorticoid precursor accumulation.[1][9] The choice between these agents in a clinical or research setting will depend on the specific therapeutic goal, patient characteristics, and tolerance of potential side effects.

References

Osilodrostat Phosphate: A Comparative Analysis of CYP11B1 and CYP11B2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Specificity of Osilodrostat Phosphate

Osilodrostat (LCI699), in its phosphate form, is a potent inhibitor of steroidogenesis, approved for the treatment of Cushing's disease.[1][2] Its mechanism of action centers on the inhibition of 11β-hydroxylase (CYP11B1), a critical enzyme in the final step of cortisol biosynthesis.[3][4][5] However, Osilodrostat also exhibits significant inhibitory activity against aldosterone synthase (CYP11B2), an enzyme with high structural homology to CYP11B1.[6][7] This guide provides a comprehensive comparison of this compound's specificity for CYP11B1 over CYP11B2, supported by experimental data and detailed methodologies.

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of Osilodrostat against CYP11B1 and CYP11B2 is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. As evidenced by various in vitro studies, Osilodrostat is a potent inhibitor of both enzymes, with reported IC50 values in the low nanomolar range. While initially investigated as a treatment for hypertension due to its CYP11B2 inhibition, its potent effect on CYP11B1 led to its development for Cushing's disease.[1][6]

Enzyme TargetReported IC50 Values (nM) for OsilodrostatReference
CYP11B1 (11β-hydroxylase) 2.5, 9.5 ± 0.5, 35[1]
CYP11B2 (Aldosterone Synthase) 0.28 ± 0.06, 0.7[1]

Note: IC50 values can vary between studies due to different experimental conditions, such as the cell line used, substrate concentration, and specific assay methodology.

Steroidogenesis Pathway and Osilodrostat's Points of Inhibition

The following diagram illustrates the adrenal steroidogenesis pathway, highlighting the roles of CYP11B1 and CYP11B2 and the primary points of inhibition by Osilodrostat.

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone (DOC) Progesterone->Deoxycorticosterone CYP21A2 Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol CYP17A1, CYP21A2 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 / CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 Osilodrostat Osilodrostat Deoxycortisol -> Cortisol Deoxycortisol -> Cortisol Osilodrostat->Deoxycortisol -> Cortisol Potent Inhibition Corticosterone -> Aldosterone Corticosterone -> Aldosterone Osilodrostat->Corticosterone -> Aldosterone Potent Inhibition

Caption: Adrenal steroidogenesis pathway showing the inhibition of CYP11B1 and CYP11B2 by Osilodrostat.

Experimental Protocols for Determining Inhibitory Specificity

The specificity of Osilodrostat for CYP11B1 over CYP11B2 is determined through in vitro enzyme inhibition assays. These assays typically involve the use of cell lines engineered to express recombinant human CYP11B1 or CYP11B2.

Objective: To determine the IC50 value of Osilodrostat for CYP11B1 and CYP11B2.

Materials:

  • Cell Lines: Human embryonic kidney (HEK-293) cells, Chinese hamster lung (V79) cells, or human adrenocortical carcinoma (NCI-H295R) cells.[1]

  • Expression Vectors: Plasmids containing the full-length cDNA for human CYP11B1 and CYP11B2.

  • Substrates: 11-deoxycortisol for CYP11B1 activity and 11-deoxycorticosterone for CYP11B2 activity.[2]

  • Test Compound: this compound.

  • Detection System: Method to quantify the enzymatic product (cortisol or aldosterone), such as Homogeneous Time Resolved Fluorescence (HTRF) assays or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Methodology:

  • Cell Culture and Transfection:

    • Culture the chosen cell line in appropriate media.

    • Transfect the cells with the expression vectors for either CYP11B1 or CYP11B2 using a suitable transfection reagent.

    • Select and expand stable cell lines expressing the respective enzymes.

  • Enzyme Inhibition Assay:

    • Plate the stable cell lines in multi-well plates.

    • Prepare a serial dilution of this compound in the assay buffer.

    • Add the various concentrations of Osilodrostat to the cells and pre-incubate for a defined period.

    • Initiate the enzymatic reaction by adding the specific substrate (11-deoxycortisol for CYP11B1-expressing cells or 11-deoxycorticosterone for CYP11B2-expressing cells).

    • Incubate for a specific time at 37°C.

    • Stop the reaction.

    • Quantify the amount of product (cortisol or aldosterone) formed in each well using the chosen detection method.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of Osilodrostat compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Osilodrostat concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 of an inhibitor in a cell-based enzyme assay.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture Cell Culture with Recombinant Enzyme Plating Plate Cells CellCulture->Plating InhibitorPrep Serial Dilution of Osilodrostat PreIncubation Add Inhibitor & Pre-incubate InhibitorPrep->PreIncubation SubstratePrep Substrate Preparation Reaction Add Substrate & Incubate SubstratePrep->Reaction Plating->PreIncubation PreIncubation->Reaction Termination Stop Reaction Reaction->Termination Detection Quantify Product Termination->Detection Calculation Calculate % Inhibition Detection->Calculation Plotting Plot Dose-Response Curve Calculation->Plotting IC50 Determine IC50 Plotting->IC50

Caption: General workflow for an in vitro enzyme inhibition assay to determine IC50 values.

References

A Head-to-Head Comparison of Osilodrostat Phosphate and Levoketoconazole for the Treatment of Endogenous Cushing's Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two prominent cortisol synthesis inhibitors: Osilodrostat Phosphate (Isturisa®) and levoketoconazole (Recorlev®). Both drugs are approved for the treatment of endogenous hypercortisolemia in adult patients with Cushing's syndrome, offering therapeutic options for a challenging condition. This document summarizes their mechanisms of action, clinical efficacy, safety profiles, and the experimental designs of their pivotal clinical trials.

Mechanism of Action: Targeting Steroidogenesis

Both osilodrostat and levoketoconazole function by inhibiting key enzymes in the adrenal steroidogenesis pathway, ultimately leading to a reduction in cortisol production. However, their specific targets and potencies differ.

This compound is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis, converting 11-deoxycortisol to cortisol.[1][2][3][4] It also has an inhibitory effect on aldosterone synthase (CYP11B2).[1] This targeted inhibition leads to a rapid decrease in cortisol levels.

Levoketoconazole , the 2S,4R enantiomer of ketoconazole, exhibits a broader mechanism of action. It primarily inhibits several cytochrome P450 enzymes involved in steroidogenesis, including 11β-hydroxylase (CYP11B1), 17α-hydroxylase/17,20-lyase (CYP17A1), and the cholesterol side-chain cleavage enzyme (CYP11A1).[5][6][7][8][9] By targeting multiple steps in the pathway, levoketoconazole effectively reduces the synthesis of cortisol and, to some extent, androgens.[10] In vitro studies suggest that levoketoconazole is a more potent inhibitor of these key adrenal enzymes compared to its dextroisomer.[6]

Signaling Pathway Diagram

G Adrenal Steroidogenesis Pathway Inhibition cluster_pathway Cortisol Synthesis Pathway cluster_drugs Drug Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone CYP11B2 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone CYP11B2 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 17-OH Pregnenolone->17-OH Progesterone CYP21A2 11-Deoxycortisol 11-Deoxycortisol 17-OH Progesterone->11-Deoxycortisol CYP21A2 Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 Osilodrostat Osilodrostat Osilodrostat->Cortisol Inhibits CYP11B1 Levoketoconazole Levoketoconazole Levoketoconazole->Pregnenolone Inhibits CYP11A1 Levoketoconazole->17-OH Pregnenolone Inhibits CYP17A1 Levoketoconazole->Cortisol Inhibits CYP11B1

Caption: Inhibition sites of Osilodrostat and Levoketoconazole in the adrenal steroidogenesis pathway.

Clinical Efficacy: A Comparative Overview

Direct head-to-head clinical trials comparing osilodrostat and levoketoconazole are not available. Therefore, this comparison is based on data from their respective pivotal Phase III trials. The primary efficacy endpoint in these studies was the proportion of patients achieving normalization of mean 24-hour urinary free cortisol (mUFC).

FeatureThis compound (LINC 3 & LINC 4)Levoketoconazole (SONICS & LOGICS)
Primary Endpoint Proportion of patients with mUFC ≤ upper limit of normal (ULN)Proportion of patients with mUFC normalization at end of maintenance without a dose increase
LINC 3 (Randomized Withdrawal) At week 34 (end of randomized withdrawal), 86% of patients on osilodrostat maintained a complete response, compared to 29% on placebo.[11]LOGICS (Randomized Withdrawal)
At week 48, 86% of patients who continued on osilodrostat maintained a complete response compared to 29% in the placebo group.[11]During the randomized withdrawal phase, 95.5% of patients withdrawn to placebo lost mUFC response compared to 40.9% continuing levoketoconazole.[12][13]
LINC 4 (Placebo-Controlled) At week 12, 77% of patients on osilodrostat achieved mUFC ≤ ULN, compared to 8% on placebo.[14] At week 36, 81% of all patients achieved mUFC ≤ ULN.[14]SONICS (Single-Arm)
At the end of the 6-month maintenance phase, 30% of patients met the primary endpoint of mUFC normalization without a dose increase.[10][15]
Of the 77 patients who entered the maintenance phase, 81% had mUFC normalization by the end of dose titration.[15]

Safety and Tolerability Profile

Both medications have distinct safety profiles that require careful monitoring.

Adverse Event ProfileThis compoundLevoketoconazole
Common Adverse Events (>20%) Adrenal insufficiency, fatigue, nausea, headache, and edema.[16]Nausea, headache, peripheral edema, hypertension, and fatigue.[10][17]
Adverse Events of Special Interest Hypocortisolism, QTc prolongation, and elevations in adrenal hormone precursors and androgens.[16][18]Hepatotoxicity, QTc prolongation, and adrenal insufficiency.[19][20][21]
Boxed Warnings NoneHepatotoxicity and QT Prolongation.[19]
Discontinuation due to Adverse Events In the LINC 3 study, the information for discontinuation due to adverse events was not explicitly stated in the provided results.In the SONICS study, 17% of patients discontinued due to an adverse reaction.[19] In the LOGICS study, 18% of patients discontinued due to a treatment-emergent adverse event.[19]

Experimental Protocols: Pivotal Phase III Trials

This compound: LINC 3 & LINC 4 Studies

The clinical development program for osilodrostat included two key Phase III studies, LINC 3 and LINC 4.

LINC 3 Study Design: This was a prospective, multicenter study with a 24-week open-label, single-arm treatment period, followed by an 8-week double-blind, placebo-controlled, randomized withdrawal period.[2]

  • Phase 1 (Open-Label): 137 patients with persistent or recurrent Cushing's disease received osilodrostat to establish an individualized therapeutic dose.[2]

  • Phase 2 (Randomized Withdrawal): 72 patients who achieved a complete response were randomized to either continue osilodrostat or switch to a placebo for 8 weeks.[2]

LINC 4 Study Design: This Phase III, multicenter trial consisted of a 12-week, randomized, double-blind, placebo-controlled period followed by a 36-week open-label treatment period.[14]

  • Phase 1 (Double-Blind): 73 patients with Cushing's disease and a mean UFC excretion ≥1.3 times the ULN were randomized (2:1) to receive either osilodrostat or a placebo.[14]

  • Phase 2 (Open-Label): All patients received open-label osilodrostat for 36 weeks.[14]

Levoketoconazole: SONICS & LOGICS Studies

The efficacy and safety of levoketoconazole were evaluated in the SONICS and LOGICS studies.

SONICS Study Design: This was a Phase 3, multicenter, open-label, non-randomized, single-arm study.[15]

  • Phase 1 (Dose Titration): 94 adults with confirmed Cushing's syndrome and a mean 24-hour UFC of at least 1.5 times the ULN were enrolled.[15] The dose of oral levoketoconazole was initiated at 150 mg twice daily and titrated up in 150 mg increments to a maximum of 600 mg twice daily until mUFC normalization. This phase lasted 2-21 weeks.[15]

  • Phase 2 (Maintenance): Patients were treated for 6 months at the fixed therapeutic dose established in the titration phase.[15]

LOGICS Study Design: This was a Phase 3, double-blind, placebo-controlled, randomized-withdrawal study.[12][20]

  • Phase 1 (Open-Label Titration-Maintenance): An open-label titration-maintenance phase of 14-19 weeks was conducted to establish a stable therapeutic dose.[12]

  • Phase 2 (Randomized Withdrawal): This was followed by an approximately 8-week double-blind, randomized-withdrawal phase.[12]

  • Phase 3 (Restoration): A subsequent restoration phase of about 8 weeks followed.[12]

Experimental Workflow Diagram

G Pivotal Clinical Trial Workflow cluster_osilodrostat Osilodrostat Trials cluster_levoketoconazole Levoketoconazole Trials LINC3_Open LINC 3: Open-Label Dose Titration (24 weeks) LINC3_RW LINC 3: Randomized Withdrawal (8 weeks) LINC3_Open->LINC3_RW LINC4_DB LINC 4: Double-Blind Placebo-Controlled (12 weeks) LINC4_Open LINC 4: Open-Label Extension (36 weeks) LINC4_DB->LINC4_Open SONICS_Titration SONICS: Open-Label Dose Titration (2-21 weeks) SONICS_Maintenance SONICS: Maintenance Phase (6 months) SONICS_Titration->SONICS_Maintenance LOGICS_Open LOGICS: Open-Label Titration-Maintenance (14-19 weeks) LOGICS_RW LOGICS: Randomized Withdrawal (approx. 8 weeks) LOGICS_Open->LOGICS_RW LOGICS_Restoration LOGICS: Restoration Phase (approx. 8 weeks) LOGICS_RW->LOGICS_Restoration

Caption: High-level workflow of the pivotal Phase III clinical trials for Osilodrostat and Levoketoconazole.

Conclusion

This compound and levoketoconazole are both effective oral therapies for the management of endogenous Cushing's syndrome, a condition with significant morbidity and mortality. Osilodrostat offers a highly targeted approach by potently inhibiting the final step of cortisol synthesis, while levoketoconazole provides a broader inhibition of the steroidogenesis pathway.

The choice between these agents will depend on a comprehensive evaluation of the patient's clinical profile, including the severity of hypercortisolemia, comorbidities, and potential for drug-drug interactions. The distinct safety profiles of each drug, particularly the risk of hepatotoxicity with levoketoconazole and the potential for accumulation of cortisol precursors with osilodrostat, necessitate careful patient monitoring and individualized treatment strategies. The data from their respective Phase III trials demonstrate the efficacy of both drugs in normalizing cortisol levels and improving clinical signs of Cushing's syndrome.

References

Osilodrostat Phosphate: A Comparative Guide to its Cross-Reactivity with Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of osilodrostat phosphate with various human cytochrome P450 (CYP) enzymes. Osilodrostat is a potent inhibitor of CYP11B1 (11β-hydroxylase), the enzyme responsible for the final step of cortisol synthesis in the adrenal glands, and is approved for the treatment of Cushing's disease.[1] Understanding its interaction with other CYP enzymes, both those involved in steroidogenesis and those responsible for drug metabolism, is crucial for assessing its selectivity, predicting potential drug-drug interactions, and ensuring its safe and effective use in clinical practice.

Quantitative Comparison of Osilodrostat's Inhibitory Potency against Cytochrome P450 Enzymes

The following table summarizes the in vitro and in vivo data on the inhibitory effects of osilodrostat on key steroidogenic and drug-metabolizing CYP enzymes. This allows for a direct comparison of its potency and selectivity.

Enzyme FamilySpecific EnzymeParameterValueStudy TypeReference
Steroidogenic CYPs CYP11B1 (11β-hydroxylase)IC502.5 nM - 9.5 nMIn vitro[2]
Kd~1 nM or lessIn vitro[2]
CYP11B2 (Aldosterone Synthase)IC500.28 nM - 0.7 nMIn vitro[2]
Kd~1 nM or lessIn vitro[2]
CYP11A1 (Cholesterol Side-Chain Cleavage)% Inhibition<25% at 1000 nMIn vitro[2]
Kd18.8 µMIn vitro[2]
CYP17A1 (17α-hydroxylase/17,20-lyase)% InhibitionNegligible (<1%) at 1000 nMIn vitro[2]
CYP21A2 (21-hydroxylase)% InhibitionNegligible (<1%) at 1000 nMIn vitro[2]
Drug-Metabolizing CYPs CYP1A2IC502.3 µMIn vitro
AUC Ratio (Geometric Mean)2.33 (90% CI: 2.10–2.59)In vivo[3][4]
Cmax Ratio (Geometric Mean)1.07 (90% CI: 0.988–1.15)In vivo[3][4]
CYP2C19IC5011 µMIn vitro
AUC Ratio (Geometric Mean)1.91 (90% CI: 1.74–2.11)In vivo[3][4]
Cmax Ratio (Geometric Mean)1.61 (90% CI: 1.40–1.84)In vivo[3][4]
CYP2D6IC5036 µMIn vitro
AUC Ratio (Geometric Mean)1.48 (90% CI: 1.34–1.63)In vivo[3][4]
Cmax Ratio (Geometric Mean)1.35 (90% CI: 1.21–1.50)In vivo[3][4]
CYP3A4/5IC5023 µMIn vitro
AUC Ratio (Geometric Mean)1.50 (90% CI: 1.41–1.60)In vivo[3][4]
Cmax Ratio (Geometric Mean)1.47 (90% CI: 1.32–1.62)In vivo[3][4]

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. AUC: Area under the plasma concentration-time curve. Cmax: Maximum plasma concentration. CI: Confidence Interval.

Adrenal Steroidogenesis Pathway and Osilodrostat's Points of Inhibition

Osilodrostat's primary mechanism of action is the potent and selective inhibition of CYP11B1, the final enzyme in the cortisol biosynthesis pathway. It also exhibits significant inhibition of CYP11B2, the enzyme responsible for aldosterone synthesis. The following diagram illustrates the adrenal steroidogenesis pathway and highlights the key enzymes inhibited by osilodrostat.

Caption: Adrenal steroidogenesis pathway highlighting the primary inhibitory targets of osilodrostat.

Experimental Protocols

In Vitro Cytochrome P450 Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of osilodrostat for various CYP enzymes.

General Methodology:

  • Enzyme Source: Human liver microsomes or recombinant human CYP enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • Substrates: Specific probe substrates for each CYP isoform are used. For example:

    • CYP1A2: Phenacetin

    • CYP2C19: S-mephenytoin

    • CYP2D6: Dextromethorphan/Bufuralol

    • CYP3A4/5: Midazolam/Testosterone

    • CYP11B1: 11-deoxycortisol

    • CYP11B2: Corticosterone

  • Incubation: A mixture containing the enzyme source, a specific substrate at a concentration near its Km, and varying concentrations of osilodrostat (or vehicle control) in a buffered solution is incubated at 37°C. The reaction is initiated by the addition of an NADPH-generating system.

  • Reaction Termination: The reaction is stopped after a predetermined time by adding a quenching solvent (e.g., acetonitrile or methanol), often containing an internal standard.

  • Analysis: The formation of the specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation at each osilodrostat concentration is compared to the vehicle control. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

In Vivo Clinical Drug-Drug Interaction Study

Objective: To evaluate the effect of osilodrostat on the pharmacokinetics of probe substrates for major drug-metabolizing CYP enzymes in healthy adults.[3][4]

Study Design:

  • A single-center, open-label, fixed-sequence study in healthy adult volunteers.[3][4]

  • Phase 1: Subjects receive a single oral dose of a "cocktail" of probe substrates (e.g., caffeine for CYP1A2, omeprazole for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4/5).[3][4]

  • Washout Period: A washout period of several days follows to ensure complete elimination of the probe substrates.[3][4]

  • Phase 2: Subjects receive a single oral dose of osilodrostat, followed by a single oral dose of the same probe substrate cocktail.[3][4]

  • Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points after the administration of the probe substrates in both phases. Plasma concentrations of the probe substrates and their metabolites are measured using validated LC-MS/MS methods.[3][4]

  • Data Analysis: Pharmacokinetic parameters, including AUC and Cmax, are calculated for each probe substrate with and without co-administration of osilodrostat. The geometric mean ratios of these parameters and their 90% confidence intervals are determined to assess the magnitude of the drug-drug interaction.[3][4]

Conclusion

Osilodrostat is a highly potent inhibitor of the steroidogenic enzymes CYP11B1 and CYP11B2, consistent with its therapeutic mechanism of action in reducing cortisol and aldosterone levels.[2] Its inhibitory activity against other steroidogenic CYPs, such as CYP11A1, CYP17A1, and CYP21A2, is significantly weaker, demonstrating its selectivity within this enzyme family.[2]

In terms of drug-metabolizing CYPs, in vivo studies classify osilodrostat as a moderate inhibitor of CYP1A2 and CYP2C19, and a weak inhibitor of CYP2D6 and CYP3A4/5.[3][4] The in vitro IC50 values are in the micromolar range, which is substantially higher than the nanomolar IC50 values observed for its primary targets, CYP11B1 and CYP11B2.[2] This notable difference in potency underscores the targeted nature of osilodrostat. However, the demonstrated interactions with drug-metabolizing CYPs necessitate careful consideration of potential drug-drug interactions when osilodrostat is co-administered with medications that are substrates for these enzymes. This is particularly relevant for patients with Cushing's disease who often have multiple comorbidities requiring polypharmacy. Researchers and clinicians should remain vigilant for potential adverse effects arising from altered pharmacokinetics of concomitant medications.

References

A Comparative Guide to the In Vivo Efficacy of Osilodrostat Phosphate and Metyrapone in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of two prominent steroidogenesis inhibitors, Osilodrostat Phosphate and metyrapone, with a focus on their application in mouse models. Both drugs target the enzyme 11β-hydroxylase (CYP11B1), a key player in the final step of cortisol (in humans) and corticosterone (in rodents) synthesis. Understanding their comparative efficacy is crucial for selecting the appropriate tool for preclinical research into conditions of hypercortisolism, such as Cushing's disease.

While direct comparative in vivo studies in mice are limited, this guide synthesizes available data from individual murine and other preclinical studies to offer a comprehensive overview. It is important to note that direct extrapolation of efficacy between different species should be done with caution.

Mechanism of Action

Both Osilodrostat and metyrapone are competitive inhibitors of 11β-hydroxylase (CYP11B1) in the adrenal cortex. This enzyme is responsible for the conversion of 11-deoxycortisol to cortisol in humans, and 11-deoxycorticosterone to corticosterone in mice. By blocking this crucial step, both drugs effectively reduce the circulating levels of these glucocorticoids. This inhibition leads to a compensatory increase in adrenocorticotropic hormone (ACTH) secretion from the pituitary gland due to the negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis. Osilodrostat also inhibits aldosterone synthase (CYP11B2)[1].

dot

HPA_Axis_and_Inhibitors cluster_adrenal Adrenal Steroidogenesis Hypothalamus Hypothalamus CRH CRH Hypothalamus->CRH + Pituitary Pituitary Gland ACTH ACTH Pituitary->ACTH + AdrenalCortex Adrenal Cortex Corticosterone Corticosterone AdrenalCortex->Corticosterone + Precursors Steroid Precursors (e.g., 11-deoxycorticosterone) CRH->Pituitary + ACTH->AdrenalCortex + Corticosterone->Hypothalamus - Corticosterone->Pituitary - Inhibitors This compound & Metyrapone Inhibitors->AdrenalCortex Inhibit 11β-hydroxylase Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Multiple Steps Progesterone Progesterone Pregnenolone->Progesterone Multiple Steps Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone Multiple Steps Corticosterone_p Corticosterone Deoxycorticosterone->Corticosterone_p Multiple Steps Deoxycorticosterone->Corticosterone_p 11β-hydroxylase Inhibitors_in Osilodrostat Metyrapone Inhibitors_in->Deoxycorticosterone X

Caption: Signaling pathway of the HPA axis and the mechanism of action of Osilodrostat and metyrapone.

In Vivo Efficacy Comparison

Metyrapone in Mice

Studies in mice have demonstrated the efficacy of metyrapone in reducing corticosterone levels. The degree of suppression is dose-dependent.

Study Parameter Details Reference
Mouse Strain Wild-type (WT)[2]
Dosage Not specified in abstract[2]
Administration Not specified in abstract[2]
Effect on Corticosterone Significant decrease from ~150 ng/mL to <50 ng/mL in WT mice.[2]
Effect on ACTH Small increase in plasma ACTH in WT mice.[2]

Another study in rats, which can provide some context, showed that subcutaneous injections of metyrapone at 25 mg/kg and 50 mg/kg dose-dependently suppressed stress-induced increases in plasma corticosterone[3].

This compound - Preclinical Data

In vivo efficacy data for this compound in mice is limited in the public domain. However, a 13-week toxicology study in Wistar rats provides some insight into its effects.

Study Parameter Details Reference
Animal Model Wistar rats[4]
Dosage Monotherapy and combination with pasireotide[4]
Administration Oral[4]
Key Findings Osilodrostat monotherapy was associated with adrenocortical hypertrophy, indicative of sustained ACTH stimulation secondary to corticosterone inhibition.[4]

In vitro studies comparing the two drugs in human adrenocortical cells have shown that osilodrostat inhibits cortisol production more potently than metyrapone[1][5]. This suggests that Osilodrostat may be effective at lower doses in vivo.

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of preclinical studies. Below are representative protocols for key experiments.

Drug Administration: Oral Gavage in Mice

Oral gavage is a common method for precise oral drug administration in mice.

Materials:

  • Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5-inch for adult mice)

  • 1 mL syringe

  • Drug solution (this compound or metyrapone dissolved in a suitable vehicle)

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and body.

  • Gavage Needle Insertion: With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the back of the throat.

  • Advancement into Esophagus: The needle should slide easily down the esophagus without resistance. If any resistance is met, withdraw the needle immediately and re-attempt. Caution: Forcing the needle can cause perforation of the esophagus or trachea.

  • Drug Delivery: Once the needle is correctly positioned in the stomach (the tip will be approximately at the level of the last rib), slowly administer the drug solution.

  • Withdrawal: Gently remove the gavage needle in a single, smooth motion.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.

dot

Experimental_Workflow Start Start: Acclimatize Mice Grouping Randomly Assign to Treatment Groups (Vehicle, Osilodrostat, Metyrapone) Start->Grouping DrugAdmin Drug Administration (e.g., Oral Gavage) Grouping->DrugAdmin Timecourse Time-course (e.g., 1, 2, 4, 8 hours post-dose) DrugAdmin->Timecourse BloodCollection Blood Sample Collection (e.g., Tail Vein or Cardiac Puncture) Timecourse->BloodCollection PlasmaPrep Plasma Separation (Centrifugation) BloodCollection->PlasmaPrep HormoneAssay Hormone Measurement (Corticosterone & ACTH ELISA) PlasmaPrep->HormoneAssay DataAnalysis Data Analysis and Comparison HormoneAssay->DataAnalysis End End: Evaluate Efficacy DataAnalysis->End

Caption: A typical experimental workflow for evaluating the in vivo efficacy of steroidogenesis inhibitors in mice.

Hormone Measurement: Corticosterone and ACTH ELISA

Enzyme-linked immunosorbent assays (ELISAs) are a standard method for quantifying hormone levels in plasma.

Materials:

  • Commercial ELISA kit for mouse corticosterone or ACTH

  • Mouse plasma samples

  • Microplate reader

General ELISA Protocol (Competitive ELISA for Corticosterone):

  • Plate Preparation: A microplate pre-coated with an anti-corticosterone antibody is used.

  • Sample and Standard Addition: Add standards of known corticosterone concentrations and the mouse plasma samples to the wells.

  • Competitive Binding: Add a fixed amount of enzyme-conjugated corticosterone to each well. This will compete with the corticosterone in the sample/standard for binding to the antibody on the plate.

  • Incubation: Incubate the plate to allow for binding.

  • Washing: Wash the plate to remove any unbound components.

  • Substrate Addition: Add a substrate that will react with the enzyme on the conjugated corticosterone to produce a color change.

  • Color Development and Stopping: Allow the color to develop, then add a stop solution to terminate the reaction.

  • Absorbance Reading: Read the absorbance of each well using a microplate reader. The intensity of the color is inversely proportional to the concentration of corticosterone in the sample.

  • Calculation: Calculate the corticosterone concentration in the samples by comparing their absorbance to the standard curve.

General ELISA Protocol (Sandwich ELISA for ACTH):

  • Plate Preparation: A microplate is pre-coated with a capture antibody specific for mouse ACTH.

  • Sample and Standard Addition: Add standards and plasma samples to the wells and incubate.

  • Washing: Wash the plate to remove unbound substances.

  • Detection Antibody Addition: Add a biotinylated detection antibody that also binds to mouse ACTH. Incubate.

  • Washing: Wash the plate.

  • Enzyme Conjugate Addition: Add streptavidin-HRP (horseradish peroxidase) which binds to the biotinylated detection antibody. Incubate.

  • Washing: Wash the plate.

  • Substrate Addition: Add a TMB substrate, which will be converted by HRP to produce a colored product.

  • Stopping the Reaction: Add a stop solution.

  • Absorbance Reading: Read the absorbance. The color intensity is directly proportional to the amount of ACTH in the sample.

  • Calculation: Determine the ACTH concentration from the standard curve.

Summary and Conclusion

Both this compound and metyrapone are effective inhibitors of corticosterone synthesis in rodents. Based on in vitro data, Osilodrostat appears to be a more potent inhibitor of 11β-hydroxylase than metyrapone. However, a direct comparison of their in vivo efficacy in mice is currently lacking in the scientific literature.

Metyrapone has been shown to dose-dependently reduce corticosterone levels in mice, accompanied by an expected rise in ACTH. Preclinical data for Osilodrostat in rats suggests a similar mechanism of action in vivo.

For researchers planning in vivo studies in mice, the choice between these two inhibitors may depend on factors such as desired potency, dosing frequency, and the specific research question. The provided experimental protocols offer a foundation for designing and executing studies to further elucidate the comparative in vivo efficacy of these important research tools. It is recommended that pilot studies be conducted to determine the optimal dose and timing for the specific mouse strain and experimental conditions being used.

References

Comparative Analysis of Osilodrostat Phosphate's Impact on Steroid Precursor Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Osilodrostat Phosphate's effects on steroid precursor accumulation against other prominent steroidogenesis inhibitors. This analysis is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

This compound (Isturisa®) is a potent oral inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal cortex.[1][2] Its approval for the treatment of Cushing's disease has highlighted the clinical importance of managing hypercortisolism by targeting steroidogenesis.[3][4] However, the inhibition of specific enzymatic steps in the steroidogenic pathway can lead to the accumulation of upstream precursors. This accumulation profile is a critical factor in the overall safety and efficacy of a steroidogenesis inhibitor, influencing potential side effects such as hypertension, hypokalemia, and hyperandrogenism.[1][3] This guide provides a comparative study of Osilodrostat's impact on steroid precursor accumulation versus other notable steroidogenesis inhibitors, namely Metyrapone and Levoketoconazole.

Mechanism of Action and Resultant Precursor Accumulation

The primary mechanism of action for Osilodrostat is the potent inhibition of CYP11B1, which catalyzes the conversion of 11-deoxycortisol to cortisol.[2] This targeted inhibition leads to a significant reduction in cortisol levels while causing a consequent increase in the concentration of 11-deoxycortisol.[1][5] Osilodrostat also inhibits aldosterone synthase (CYP11B2), leading to decreased aldosterone production and a potential accumulation of its precursor, 11-deoxycorticosterone (DOC).[3][6] The accumulation of DOC can activate mineralocorticoid receptors, potentially leading to hypokalemia, edema, and hypertension.[1] Some in vitro studies suggest that Osilodrostat may also have a minor inhibitory effect on CYP17A1 lyase activity and a more proximal step in the steroidogenesis pathway under certain conditions.[5][7]

In comparison, Metyrapone also primarily acts as a reversible inhibitor of 11β-hydroxylase (CYP11B1), similarly leading to an accumulation of 11-deoxycortisol.[8][9][10][11] However, clinical data suggests that Metyrapone may lead to a more pronounced increase in androgen precursors, such as androstenedione and testosterone, compared to Osilodrostat, which can be a significant clinical consideration, particularly for female patients.[12][13][14]

Levoketoconazole, the 2S,4R enantiomer of ketoconazole, exhibits a broader spectrum of enzymatic inhibition.[15][16] It inhibits not only CYP11B1 but also CYP17A1 and CYP11A1.[15][17] This multi-enzyme inhibition can lead to a more complex pattern of precursor accumulation, affecting the production of glucocorticoids, mineralocorticoids, and androgens at multiple levels.[17][18]

Comparative Data on Steroid Precursor Accumulation

The following tables summarize quantitative data from comparative studies, highlighting the differential impact of Osilodrostat, Metyrapone, and Ketoconazole/Levoketoconazole on steroid precursor levels.

DrugTarget Enzyme(s)Primary Accumulated Precursor(s)Key Clinical Observations
Osilodrostat CYP11B1 (potent), CYP11B2 11-deoxycortisol, 11-deoxycorticosteroneEffective cortisol reduction; potential for mineralocorticoid excess-related side effects (hypokalemia, hypertension); less pronounced androgen accumulation compared to Metyrapone.[1][3][12]
Metyrapone CYP11B1 11-deoxycortisolRapid cortisol reduction; more significant increase in androgens (androstenedione, testosterone) leading to a higher incidence of hyperandrogenic side effects.[12][13][14]
Levoketoconazole CYP11B1, CYP17A1, CYP11A1 Pregnenolone, Progesterone, 17-hydroxyprogesteroneBroad inhibition of steroidogenesis affecting cortisol, aldosterone, and androgen pathways.[15][17]

Table 1: Overview of Steroidogenesis Inhibitors and Their Impact on Precursor Accumulation.

In Vitro Comparative Potency

An in vitro study using the human adrenocortical cell line (HAC15) provided a direct comparison of the inhibitory potency of Osilodrostat, Metyrapone, and Ketoconazole on cortisol production.

DrugIC50 for Cortisol Inhibition (µM)
Osilodrostat 0.035
Metyrapone 0.068
Ketoconazole 0.621

Table 2: In Vitro Inhibitory Potency (IC50) on Cortisol Production in HAC15 Cells. Data from this study indicates that Osilodrostat is a more potent inhibitor of cortisol production in this cell line compared to Metyrapone and significantly more potent than Ketoconazole.[5][7]

Clinical Comparative Data: Osilodrostat vs. Metyrapone

A comparative study in patients with ACTH-dependent Cushing's syndrome revealed significant differences in the steroidogenic profiles between Osilodrostat and Metyrapone treatment.

Steroid PrecursorOsilodrostat (nmol/L)Metyrapone (nmol/L)p-value
11-deoxycortisol 10.3 [0.5-71.9]80.9 [2.2-688.4]p=0.0009
Androstenedione 4.0 [0.3-13.3]14.9 [2.5-54.3]p=0.0005
Testosterone (women) 1.31 [0.13-5.09]3.3 [0.93-4.82]p=0.0146

Table 3: Comparison of Steroid Precursor Levels in Patients Treated with Osilodrostat or Metyrapone (Median [range]). This study demonstrated that patients treated with Metyrapone had significantly higher levels of 11-deoxycortisol, androstenedione, and testosterone (in women) compared to those treated with Osilodrostat, suggesting a less pronounced androgenic effect with Osilodrostat.[13]

Experimental Protocols

In Vitro Analysis of Steroidogenesis Inhibition

Cell Culture and Treatment: Human adrenocortical cells (e.g., HAC15 cell line or primary cultures) are cultured in appropriate media.[19][20] For experiments, cells are incubated with varying concentrations of the steroidogenesis inhibitors (Osilodrostat, Metyrapone, Ketoconazole) or vehicle control for a specified period (e.g., 72 hours).[7] In some experiments, cells are co-treated with ACTH to assess the inhibitors' efficacy under stimulated conditions.[5]

Steroid Measurement by LC-MS/MS: Following incubation, the cell culture media is collected for steroid analysis. The concentrations of multiple steroids, including cortisol, 11-deoxycortisol, androstenedione, and others, are measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][21] This "gold standard" technique allows for the sensitive and specific quantification of a panel of steroid hormones and their precursors.[22][23]

Sample Preparation: A supported liquid extraction (SLE) method is commonly employed for sample preparation.[22][24][25] Plasma or serum samples (e.g., 200 µL) are enriched with isotopically labeled internal standards. The samples are then extracted using an automated liquid handling system.[23][25]

Chromatography and Mass Spectrometry: The extracted steroids are separated using ultra-high-performance liquid chromatography (UHPLC) with a C18 column.[24][25] A gradient elution with a mobile phase consisting of methanol and water with a modifier like formic acid or ammonium fluoride is used to achieve separation. The separated analytes are then detected and quantified by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[24][25]

Visualizing the Impact on Steroidogenesis

The following diagrams illustrate the steroidogenesis pathway with the points of inhibition for Osilodrostat and its comparators, as well as a typical experimental workflow for assessing steroid precursor accumulation.

steroidogenesis_pathway cluster_inhibitors Inhibitors Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Hydroxyprogesterone 17α-Hydroxyprogesterone Pregnenolone->Hydroxyprogesterone CYP17A1 DOC 11-Deoxycorticosterone Progesterone->DOC CYP21A2 Progesterone->Hydroxyprogesterone CYP17A1 Corticosterone Corticosterone DOC->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol CYP21A2 Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione CYP17A1 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 DHEA DHEA DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone Osilodrostat Osilodrostat Osilodrostat->Corticosterone Potent Osilodrostat->Deoxycortisol Potent Metyrapone Metyrapone Metyrapone->Deoxycortisol Potent Levoketoconazole Levoketoconazole Levoketoconazole->Pregnenolone Broad Levoketoconazole->Hydroxyprogesterone Broad Levoketoconazole->Deoxycortisol Broad

Caption: Steroidogenesis pathway showing points of enzymatic inhibition.

experimental_workflow start Start: In Vitro Cell Culture or Clinical Sample Collection treatment Treatment with Steroidogenesis Inhibitor start->treatment sample_prep Sample Preparation (e.g., Supported Liquid Extraction) treatment->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_analysis Data Analysis and Quantification of Steroid Precursors lcms->data_analysis comparison Comparative Analysis of Precursor Accumulation Profiles data_analysis->comparison

References

Safety Operating Guide

Osilodrostat Phosphate proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Osilodrostat Phosphate is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely.

Immediate Safety and Handling

Before handling this compound, it is essential to be aware of its associated hazards and to use appropriate personal protective equipment (PPE).

Hazard Identification

This compound is classified with several hazards that necessitate careful handling throughout its lifecycle, including disposal.

Hazard ClassificationDescriptionGHS CodeCitations
Acute Toxicity, Oral Harmful if swallowedH302[1]
Skin Corrosion/Irritation Causes skin irritationH315[2]
Skin Sensitization May cause an allergic skin reactionH317[1]
Serious Eye Damage/Irritation Causes serious eye irritationH319[2]
Specific Target Organ Toxicity Causes damage to organs through prolonged or repeated exposureH372[1]
Required Personal Protective Equipment (PPE)

To mitigate risks of exposure, the following PPE must be worn when handling this compound:

  • Hand Protection: Wear protective gloves.[2]

  • Eye/Face Protection: Use safety goggles with side-shields.[2]

  • Skin and Body Protection: Wear impervious clothing, such as a lab coat.[2]

  • Respiratory Protection: Use a suitable respirator, especially when handling the powder form and if adequate ventilation is not available.[2]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[2] The following protocol provides a general framework for laboratory settings.

Step 1: Waste Identification and Segregation

  • Identify all materials contaminated with this compound. This includes:

    • Expired or excess pure compound.

    • Contaminated solutions and solvents.

    • Used consumables (e.g., pipette tips, vials, gloves, bench paper).

  • Segregate this compound waste from other chemical waste streams to ensure proper disposal.

Step 2: Waste Containment

  • Solid Waste: Collect contaminated solids (gloves, vials, etc.) and excess powder in a designated, sealable, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect contaminated liquids in a compatible, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: Affix a hazardous waste label to the container immediately. The label should clearly state "Hazardous Waste - this compound" and include any other information required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Arrange for Professional Disposal

  • Do not dispose of this compound in the standard trash or down the drain.[2][3] This compound is recognized as slightly hazardous to water, and measures should be taken to prevent its discharge into drains, water courses, or soil.[2]

  • Contact your institution's EHS department or a licensed hazardous material disposal company to arrange for pickup and disposal.[3]

  • The recommended method of disposal is typically incineration in a facility equipped with an afterburner and scrubber to handle potentially hazardous combustion byproducts.[3]

Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step 1: Evacuate and Secure the Area

  • Evacuate non-essential personnel from the immediate vicinity of the spill.

  • Ensure the area is well-ventilated.[2][4]

Step 2: Don Appropriate PPE

  • Before attempting to clean the spill, put on the full required PPE, including respiratory protection.[2]

Step 3: Contain and Clean the Spill

  • For solid spills: Carefully sweep or vacuum the spilled material. Avoid generating dust during cleanup.[3] Place the collected material into a suitable, labeled container for disposal.

  • For liquid spills: Absorb the solution with an inert, finely-powdered liquid-binding material, such as diatomite or universal binders.[2][4]

  • Prevent the spill from entering drains or waterways.[2][4]

Step 4: Decontaminate and Dispose

  • Decontaminate the surfaces and any equipment used for cleanup by scrubbing with alcohol.[2][4]

  • Collect all cleanup materials (absorbents, wipes, contaminated PPE) in a sealed, labeled hazardous waste container.

  • Dispose of the contaminated material according to the disposal protocol in Section 2.[2]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_disposal Final Disposal cluster_spill Spill Response start Begin Waste Disposal Process ppe Don Required PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Osilodrostat Phosphate Waste (Solid, Liquid, Consumables) segregate Segregate from Other Waste Streams identify->segregate ppe->identify contain Place in Designated Sealable & Compatible Container segregate->contain label_waste Label Container Clearly: 'Hazardous Waste - this compound' contain->label_waste store Store Securely in Designated Waste Accumulation Area label_waste->store contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs transport Waste Collected by Authorized Personnel contact_ehs->transport dispose Final Disposal via Approved Method (e.g., Incineration) transport->dispose end Disposal Complete & Documented dispose->end spill Accidental Spill Occurs spill_proc Follow Spill Management Protocol spill->spill_proc spill_proc->contain

Caption: Workflow for the safe handling and disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.